Prdx1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H55N3O4 |
|---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1 |
InChI Key |
FRYSNRRDKCJCDD-MAYJLFPOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Prdx1-IN-1 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (Prdx1) is a ubiquitous and pivotal antioxidant enzyme responsible for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide.[1] In the landscape of oncology, Prdx1 exhibits a dualistic role; it can function as a tumor suppressor by shielding critical proteins like PTEN from oxidative inactivation, thereby inhibiting pro-survival pathways like PI3K/Akt, or it can act as an oncogene by protecting cancer cells from oxidative stress and promoting proliferation and therapeutic resistance.[1][2][3][4] Given its frequent overexpression in various malignancies, including lung, breast, and esophageal cancers, Prdx1 has emerged as a compelling therapeutic target.[1][5]
Prdx1-IN-1 is a potent and selective small-molecule inhibitor of Prdx1.[6] By directly targeting the antioxidant function of Prdx1, this compound disrupts the redox homeostasis in cancer cells, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Section 1: The Role of Prdx1 in Cancer Signaling
Prdx1's function in cancer is multifaceted and context-dependent. As a central node in the cellular redox signaling network, it influences numerous pathways critical for tumor progression. In the cytoplasm, Prdx1's peroxidase activity neutralizes ROS, which can prevent the oxidative inactivation of tumor suppressors like PTEN, thereby downregulating the PI3K/Akt pathway.[4][7] Conversely, by reducing the overall oxidative stress, Prdx1 can facilitate the activity of pro-survival transcription factors such as NF-κB and signaling kinases like Akt and ERK, contributing to cell proliferation and apoptosis resistance.[1][2][8] In the nucleus, oligomeric Prdx1 can directly bind to and modulate the activity of transcription factors including p53 and c-Myc, further influencing cell fate.[1][2]
Caption: Figure 1. Simplified diagram of Prdx1's regulatory roles in key cancer-related signaling pathways.
Section 2: this compound Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the peroxidase activity of Prdx1.[6] This targeted inhibition leads to a breakdown in the cancer cell's ability to manage endogenous oxidative stress, resulting in the rapid accumulation of intracellular ROS.[6] This elevated ROS level serves as a critical trigger for subsequent anti-cancer effects.
-
Suppression of Pro-Survival Signaling: The buildup of ROS leads to the inhibition of key signaling pathways that are often hyperactive in cancer. Specifically, this compound treatment has been shown to decrease the phosphorylation levels of PI3K, AKT, C-RAF, and ERK.[6] The inactivation of these pathways curtails signals that promote cell growth, proliferation, and survival.
-
Induction of Apoptosis: this compound induces programmed cell death.[6] Mechanistically, this is achieved through the activation of the caspase cascade. Treatment with the inhibitor leads to increased expression of cleaved (activated) forms of caspase-3 and caspase-8, as well as cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[6][9]
-
Inhibition of Proliferation, Migration, and Invasion: As a consequence of suppressed survival signaling and induced apoptosis, this compound effectively inhibits the proliferation of various cancer cell lines.[6] Furthermore, it has been demonstrated to impede the invasion and migration capabilities of cancer cells, suggesting a potential role in controlling metastasis.[6]
Caption: Figure 2. This compound inhibits Prdx1, leading to ROS accumulation, which suppresses survival pathways and induces apoptosis.
Section 3: Quantitative Efficacy Data
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potency against its direct target and its broad anti-proliferative activity across multiple cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
| Prdx1 Enzyme | - | 0.164 | [6] |
| A549 | Human Lung Cancer | 1.92 | [6] |
| H1975 | Human Lung Cancer | 1.99 | [6] |
| LTEP-a-2 | Human Lung Cancer | 2.93 | [6] |
| MDA-MB-231 | Human Breast Cancer | 2.67 | [6] |
| SK-Hep-1 | Human Hepatoma | 2.42 | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| Lung Cancer Mouse Model | Intraperitoneal (i.p.) | 0.5 | Daily for 19 days | 69.89% | [6] |
| Lung Cancer Mouse Model | Intraperitoneal (i.p.) | 1.0 | Daily for 19 days | 77.47% | [6] |
Section 4: Key Experimental Protocols
Reproducing the findings for Prdx1 inhibitors requires standardized and robust methodologies. Below are detailed protocols for key experiments used to characterize the mechanism of action of this compound.
Caption: Figure 3. A representative experimental workflow for the preclinical evaluation of a Prdx1 inhibitor like this compound.
Intracellular ROS Detection Assay (DCFH-DA)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding: Seed adherent cancer cells (e.g., A549) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound and controls (vehicle, positive control like H₂O₂) in serum-free medium for the desired time (e.g., 1-6 hours).
-
Staining: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).[10] Add 100 µL of 10 µM DCFH-DA solution (prepared fresh in serum-free medium) to each well.[11][12]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[10][13]
-
Measurement: Wash the cells twice with warm PBS to remove excess probe.[10] Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][13]
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of Akt, ERK, and the cleavage of caspases.
-
Cell Culture and Lysis: Plate 1-2 x 10⁶ cells in 6-well plates, allow to adhere, and treat with this compound (e.g., 2 µM or 4 µM for 6 hours).[6] After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Clear lysates by centrifugation (e.g., 13,000 x g for 15 min at 4°C).[14] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[15][16] Separate proteins on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for phospho-antibodies.[16][17][18] Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-ERK, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C with gentle shaking.[14][17]
-
Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After overnight adherence, treat with this compound (e.g., 2 µM or 4 µM for 24 hours).[6]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.[19][20] Combine all cells from each sample and wash twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[19][20]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.[19][21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.[21] Live cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[19]
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (typically 1:3 to 1:8).[22][23] Add 50-100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).[22][23] Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[22]
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 2.5 - 5 x 10⁴ cells, along with this compound or vehicle control, into the upper chamber.[22]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[22]
-
Incubation: Incubate the plate at 37°C for 24-48 hours.[22]
-
Staining and Quantification: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.[24][25] Fix the invaded cells on the bottom surface with methanol or paraformaldehyde, and then stain with 0.1% crystal violet for 10-15 minutes.[24][25] Wash the inserts, allow them to air dry, and count the stained cells in several representative fields under a microscope.[25]
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on antioxidant systems for survival and proliferation. By selectively inhibiting Prdx1, it triggers a surge in intracellular ROS, which in turn deactivates critical pro-survival pathways like PI3K/Akt and MAPK/ERK while simultaneously activating the apoptotic machinery. The potent in vitro and in vivo efficacy data underscores its potential as a lead compound for the development of novel anti-cancer agents. The experimental protocols outlined herein provide a robust framework for further investigation and validation of Prdx1 inhibitors in preclinical cancer research.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxiredoxin 1 - an antioxidant enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRDX1 Influences The Occurrence and Progression of Liver Cancer by Inhibiting Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. bioquochem.com [bioquochem.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 15. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. snapcyte.com [snapcyte.com]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 25. Matrigel invasion assay [bio-protocol.org]
biological function of Prdx1-IN-1
An In-Depth Technical Guide on the Biological Function of Prdx1-IN-1
Introduction
Peroxiredoxin 1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes responsible for reducing reactive oxygen species (ROS) like hydrogen peroxide and alkyl hydroperoxides.[1][2] By regulating intracellular ROS levels, PRDX1 plays a crucial role in cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[2][3][4] Its dysregulation is implicated in various human cancers, where it can paradoxically act as either a tumor suppressor or an oncogene.[1][3] this compound has been identified as a potent and selective inhibitor of PRDX1, offering a valuable chemical tool to probe the functions of PRDX1 and a potential therapeutic agent for cancer treatment.[5] This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, impact on cellular signaling, and relevant experimental methodologies.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of PRDX1's peroxidase activity.[5] The primary function of PRDX1 is to detoxify ROS. By inhibiting PRDX1, this compound disrupts the cellular redox balance, leading to the accumulation of intracellular ROS.[5] This elevation in oxidative stress triggers a cascade of downstream events that collectively suppress tumor progression.
Caption: Core mechanism of this compound action.
Biological Functions and Therapeutic Potential
The inhibition of PRDX1 by this compound translates into significant anti-cancer effects across various cancer cell types. These effects are primarily driven by the accumulation of ROS, which surpasses the cell's antioxidant capacity.
-
Inhibition of Cancer Cell Growth: this compound effectively inhibits the proliferation of multiple cancer cell lines, including those from lung, breast, and liver cancers.[5]
-
Induction of Apoptosis: The compound promotes programmed cell death (apoptosis) in cancer cells. This is evidenced by the increased expression of key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[5]
-
Suppression of Invasion and Migration: this compound has been shown to inhibit the invasive and migratory capabilities of cancer cells, which are critical processes in tumor metastasis.[5]
-
In Vivo Antitumor Activity: In preclinical animal models, this compound has demonstrated the ability to significantly inhibit tumor growth.[5]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
|---|---|---|---|
| PRDX1 Enzyme | - | 0.164 | [5] |
| A549 | Human Lung Cancer | 1.92 | [5] |
| H1975 | Human Lung Cancer | 1.99 | [5] |
| LTEP-a-2 | Human Lung Cancer | 2.93 | [5] |
| MDA-MB-231 | Human Breast Cancer | 2.67 | [5] |
| SK-Hep-1 | Human Hepatoma | 2.42 |[5] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Lung Cancer Mouse Model
| Dosage (Intraperitoneal) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
|---|---|---|---|
| 0.5 mg/kg | Daily for 19 days | 69.89% | [5] |
| 1.0 mg/kg | Daily for 19 days | 77.47% |[5] |
Impact on Cellular Signaling Pathways
This compound modulates key signaling pathways that are often dysregulated in cancer. The accumulation of ROS due to PRDX1 inhibition is a central node that influences these pathways.
-
PI3K/AKT Pathway: this compound treatment leads to a decrease in the phosphorylation levels of PI3K and AKT.[5] The PI3K/AKT pathway is a critical pro-survival pathway that promotes cell proliferation and inhibits apoptosis. Its suppression is a key component of this compound's anti-cancer activity.
-
RAF/MEK/ERK Pathway: The inhibitor also suppresses the ERK signaling pathway by decreasing the phosphorylation of C-RAF and ERK.[5] This pathway is crucial for cell division and proliferation.
-
Apoptosis Signaling: this compound activates apoptotic pathways by increasing levels of cleaved caspases (3 and 8) and cleaved PARP, key executioners of apoptosis.[5]
Caption: Downstream signaling effects of this compound.
Experimental Protocols
The biological functions of this compound were elucidated through a series of standard and specialized laboratory techniques.
Cell Proliferation Assay (MTT or similar)
This assay is used to determine the inhibitory effect of this compound on cancer cell growth and to calculate IC₅₀ values.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the MTT to a purple formazan product.
-
The formazan is dissolved, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against inhibitor concentration.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Methodology:
-
Cells are treated with this compound (e.g., at 2 μM or 4 μM for 6 hours).[5]
-
Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549 lung cancer cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
Treatment groups receive daily intraperitoneal (i.p.) injections of this compound at specified doses (e.g., 0.5 and 1 mg/kg).[5]
-
Tumor volume and body weight are measured regularly throughout the study (e.g., for 19 days).[5]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Tumor Growth Inhibition (TGI) is calculated to quantify the efficacy of the treatment.
-
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a selective and potent inhibitor of the antioxidant enzyme PRDX1. By increasing intracellular ROS levels, it effectively inhibits cancer cell proliferation, invasion, and migration while inducing apoptosis. Its mechanism involves the suppression of critical pro-survival signaling pathways, including PI3K/AKT and RAF/ERK. Preclinical data demonstrates significant anti-tumor efficacy in vivo, highlighting this compound as a promising lead compound for the development of novel cancer therapeutics and a valuable tool for research in redox biology and oncology.
References
- 1. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 2. PRDX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxiredoxin 1 - an antioxidant enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of Prdx1-IN-1 on Cellular Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), on cellular reactive oxygen species (ROS). Prdx1 is a key antioxidant enzyme responsible for detoxifying various ROS, and its inhibition leads to a significant increase in intracellular oxidative stress. This guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols for measuring ROS, and illustrates the signaling pathways affected by Prdx1 inhibition.
Core Concepts: Prdx1 and the Role of ROS
Peroxiredoxin 1 (Prdx1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in cellular defense against oxidative damage by reducing hydrogen peroxide and other peroxides[1]. Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways at low concentrations, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and contributing to various pathological conditions, including cancer[1]. Prdx1's ability to scavenge ROS makes it a critical regulator of cellular redox homeostasis.
This compound: A Selective Inhibitor of Prdx1
This compound is a potent and selective inhibitor of Prdx1 with a reported IC50 of 0.164 μM[2]. By inhibiting the enzymatic activity of Prdx1, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of intracellular ROS[2]. This targeted inhibition of Prdx1 has emerged as a promising strategy in cancer research, as many cancer cells exhibit a higher basal level of ROS and are more vulnerable to further oxidative stress.
Quantitative Data on the Effect of Prdx1 Inhibition on ROS Levels
The inhibition of Prdx1, either through genetic knockout or chemical inhibitors, has been shown to significantly increase intracellular ROS levels. While specific quantitative data for this compound is not extensively published, studies on Prdx1-deficient cells provide a strong indication of the expected magnitude of this effect.
| Experimental Model | Method of Prdx1 Inhibition | Fold Increase in ROS | Reference |
| Human Pancreatic Cancer Cells | CRISPR/Cas9 Knockout (PRDX1KO) | 5-fold | [3] |
| Chicken DT40 Cells | Doxycycline-inducible depletion | Elevated ROS levels | [4] |
| Murine Embryonic Fibroblasts (MEFs) | Genetic Knockout (prx1-/-) | Elevated ROS levels | [1] |
Signaling Pathways Modulated by Prdx1 Inhibition
The accumulation of ROS resulting from Prdx1 inhibition by this compound has profound effects on various cellular signaling pathways. Two key pathways regulated by the redox state of Prdx1 are the PTEN/Akt and the ASK1/JNK/p38 MAPK pathways.
The PTEN/Akt Signaling Pathway
Under normal conditions, Prdx1 protects the tumor suppressor phosphatase and tensin homolog (PTEN) from oxidation-induced inactivation. This allows PTEN to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the pro-survival Akt signaling pathway. Inhibition of Prdx1 by this compound leads to an increase in ROS, which in turn oxidizes and inactivates PTEN. This results in the accumulation of PIP3 and subsequent hyperactivation of Akt, promoting cell survival and proliferation.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic Inactivation of Peroxiredoxin-I Impairs the Growth of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
Peroxiredoxin-1: A Comprehensive Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxiredoxin-1 (Prdx1), a ubiquitous and abundant antioxidant enzyme, has emerged as a critical regulator of cellular redox signaling and a promising therapeutic target in a multitude of diseases. Its dual function as a peroxidase, scavenging harmful reactive oxygen species (ROS), and as a molecular chaperone, modulating key signaling pathways, places it at the crossroads of cellular homeostasis and pathology. Dysregulation of Prdx1 has been implicated in the initiation and progression of cancer, cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of Prdx1's role in disease, details its key signaling networks, presents quantitative data on its expression and inhibition, and offers detailed experimental protocols for its study, with the aim of facilitating the development of novel therapeutic strategies targeting this pivotal enzyme.
Introduction to Peroxiredoxin-1
Peroxiredoxins (Prdxs) are a superfamily of thiol-specific antioxidant enzymes that catalyze the reduction of peroxides, thereby protecting cells from oxidative damage.[1] Among the six mammalian isoforms, Prdx1 is a typical 2-Cys peroxiredoxin predominantly found in the cytoplasm and nucleus.[2] It plays a crucial role in maintaining cellular redox balance by reducing hydrogen peroxide (H₂O₂), peroxynitrite, and organic hydroperoxides.[1] Beyond its canonical antioxidant function, Prdx1 also acts as a molecular chaperone, a switch in its function that is often triggered by the hyperoxidation of its catalytic cysteine residue under high oxidative stress.[1] This functional duality allows Prdx1 to participate in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Prdx1 in Disease Pathophysiology
The multifaceted nature of Prdx1 means its dysregulation is associated with a variety of human diseases.
Cancer
The role of Prdx1 in cancer is complex and often context-dependent. In many cancers, including cervical, ovarian, and esophageal squamous cell carcinoma, Prdx1 is overexpressed compared to normal tissues.[1][3][4] This upregulation can promote tumor cell proliferation, enhance metastatic potential, and contribute to therapeutic resistance by mitigating the oxidative stress induced by chemotherapy and radiotherapy.[1] For instance, in cervical cancer, high Prdx1 expression is significantly associated with a more advanced tumor stage and lymphatic metastasis.[3] Similarly, in ovarian cancer, the positive rate and high expression of Prdx1 are significantly higher in malignant tumors compared to benign tumors and normal ovarian tissues.[4] However, in some contexts, such as certain breast cancers, Prdx1 has been suggested to act as a tumor suppressor.[1]
Cardiovascular Diseases
In the cardiovascular system, Prdx1 appears to have a largely protective role. It is involved in mitigating oxidative stress-induced damage in cardiomyocytes and endothelial cells.[5] Studies have shown that Prdx1 can ameliorate cardiac hypertrophy and fibrosis.[6] In atherosclerosis, Prdx1 expressed in macrophages helps maintain cholesterol homeostasis and reduces the formation of foam cells, which are key events in plaque development.[5][7] Interestingly, plasma levels of Prdx1 have been found to be higher in patients with type 2 diabetes mellitus, a major risk factor for cardiovascular disease, and positively correlate with LDL and C-reactive protein levels, suggesting a complex interplay in metabolic and cardiovascular pathologies.[8]
Neurodegenerative Diseases
Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Prdx1 is primarily expressed in glial cells such as astrocytes and oligodendrocytes in the central nervous system, with lower levels in neurons.[2] This differential expression may render neurons more susceptible to oxidative damage. Altered levels and post-translational modifications of Prdx1 have been observed in the brains of patients with neurodegenerative disorders.[2][9] While the precise role of Prdx1 in these conditions is still under investigation, its ability to modulate oxidative stress and inflammation suggests it is a key player in neuronal health and disease.
Inflammatory Diseases
Extracellular Prdx1 can act as a damage-associated molecular pattern (DAMP), triggering inflammatory responses by binding to Toll-like receptor 4 (TLR4). This interaction leads to the secretion of pro-inflammatory cytokines. This mechanism has been implicated in the pathogenesis of inflammatory conditions such as Crohn's disease and acute liver injury.
Signaling Pathways Involving Prdx1
Prdx1's influence on cellular function is exerted through its interaction with and modulation of several key signaling pathways.
ROS-Dependent Signaling
As a primary scavenger of intracellular H₂O₂, Prdx1 directly regulates the levels of this critical second messenger. By controlling H₂O₂ concentrations, Prdx1 influences a multitude of downstream signaling cascades that are sensitive to redox state.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway
Prdx1 can inhibit the pro-apoptotic ASK1 signaling pathway. Under oxidative stress, ASK1 is activated and triggers a cascade leading to apoptosis. Prdx1 can directly bind to and inhibit ASK1, thereby preventing cell death.
PTEN/Akt Signaling Pathway
The tumor suppressor PTEN is a phosphatase that antagonizes the pro-survival PI3K/Akt signaling pathway. PTEN is susceptible to inactivation by oxidation. Prdx1 can protect PTEN from oxidative inactivation, thereby suppressing Akt-driven tumorigenesis.
Toll-like Receptor 4 (TLR4) Signaling
Extracellular Prdx1 can function as a DAMP by binding to TLR4 on immune cells and other cell types. This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.
Therapeutic Targeting of Prdx1
The central role of Prdx1 in various disease-related pathways makes it an attractive target for therapeutic intervention. Inhibition of Prdx1 can lead to an increase in intracellular ROS, which can selectively kill cancer cells that often have a higher basal level of oxidative stress.
Prdx1 Inhibitors
Several small molecule inhibitors of Prdx1 have been identified.
| Inhibitor | Target(s) | IC₅₀ | Disease Context | Reference(s) |
| Adenanthin | Prdx1/2 | 4.97-10.75 µM (24h, HCC cells) | Leukemia, Hepatocellular Carcinoma | [10][11] |
| Celastrol | Prdx1, Prdx2 | ~1.622 µM (Prdx1) | Gastric Cancer, Colorectal Cancer | [12][13] |
| Celastrol Derivative (7e) | Prdx1 | 0.164 µM | Cancer | [12] |
| Celastrol Derivative (CP1) | Prdx1 | 0.08 nM | Cancer | [14][15] |
| AMRI-59 | Prdx1-3 | 12-33 µM | Leukemia | [16] |
| H7 | Prdx1 | 8 µM | Leukemia | [16] |
IC₅₀ values can vary depending on the assay conditions and cell line used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Prdx1.
Measurement of Prdx1 Peroxidase Activity (NADPH-Coupled Assay)
This assay measures the peroxidase activity of Prdx1 by coupling the reduction of a peroxide substrate to the oxidation of NADPH, which can be monitored spectrophotometrically.[17][18]
Materials:
-
Prdx1 reaction buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA)
-
Recombinant Thioredoxin (Trx)
-
Recombinant Thioredoxin Reductase (TrxR)
-
NADPH
-
Peroxide substrate (e.g., H₂O₂)
-
Purified recombinant Prdx1
-
Quartz cuvette
-
Thermostat-controlled spectrophotometer
Procedure:
-
In a 1 ml quartz cuvette, prepare a reaction mixture containing Prdx1 reaction buffer, Trx (final concentration ~5 µM), and TrxR (final concentration ~0.5 µM).
-
Add the peroxide substrate to the desired final concentration (e.g., 100 µM H₂O₂).
-
Add NADPH to a final concentration of 150 µM. The initial absorbance at 340 nm should be approximately 0.9.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Record the baseline rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm for 1-2 minutes.
-
Initiate the Prdx1-dependent reaction by adding a known amount of purified Prdx1 (e.g., final concentration of 0.5 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 1-2 minutes. Ensure that less than 20% of the total NADPH is consumed during the measurement period to maintain initial velocity conditions.
-
Calculate the rate of Prdx1-dependent NADPH oxidation by subtracting the background rate (from step 5) from the rate measured in the presence of Prdx1 (from step 7).
-
The specific activity of Prdx1 can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Quantification of Prdx1 Expression by Western Blot
Western blotting is a standard technique to detect and quantify the amount of Prdx1 protein in a sample.[19][20]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Prdx1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Prdx1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of Prdx1 by ELISA
An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying Prdx1 in biological fluids like serum and plasma, as well as in cell lysates and tissue homogenates.[21][22][23]
Materials:
-
Prdx1 ELISA kit (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure (based on a typical sandwich ELISA kit):
-
Preparation: Prepare reagents, samples, and standards according to the kit manufacturer's instructions.
-
Sample/Standard Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for the time and temperature specified in the protocol (e.g., 1-2.5 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed (e.g., 1 hour at 37°C or room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30-45 minutes at 37°C or room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until color develops (e.g., 10-30 minutes at 37°C or room temperature).
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the concentration of Prdx1 in the samples.
Localization of Prdx1 by Immunohistochemistry (IHC)
IHC allows for the visualization of Prdx1 protein expression and localization within tissue sections.[24][25]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Blocking serum
-
Primary antibody against Prdx1
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.
-
Peroxidase Blocking: Incubate the sections in peroxidase blocking solution to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Prdx1 overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Streptavidin-HRP Incubation: Apply the streptavidin-HRP complex and incubate.
-
Chromogen Development: Add the DAB substrate and incubate until the desired brown color intensity is reached.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of Prdx1 staining.
Conclusion and Future Directions
Peroxiredoxin-1 stands as a compelling therapeutic target with significant implications for a wide range of diseases. Its intricate involvement in redox signaling and cellular homeostasis underscores the potential for developing highly specific and potent modulators of its activity. The data and protocols presented in this guide offer a robust foundation for researchers and drug developers to further explore the therapeutic potential of targeting Prdx1. Future research should focus on the development of more selective Prdx1 inhibitors with favorable pharmacokinetic profiles, a deeper understanding of the tissue- and disease-specific functions of Prdx1, and the identification of predictive biomarkers to guide the clinical application of Prdx1-targeted therapies. The continued investigation of this fascinating enzyme holds great promise for the development of novel and effective treatments for cancer, cardiovascular, neurodegenerative, and inflammatory diseases.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxiredoxins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peroxiredoxin isoforms are associated with cardiovascular risk factors in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxiredoxin Involvement in the Initiation and Progression of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scb.wfu.edu [scb.wfu.edu]
- 19. Western Blot Protocol [protocols.io]
- 20. bio-rad.com [bio-rad.com]
- 21. Human Peroxiredoxin 1 ELISA Kit [ABIN6958489] - Cell Lysate, Plasma, Serum [antibodies-online.com]
- 22. elkbiotech.com [elkbiotech.com]
- 23. raybiotech.com [raybiotech.com]
- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 25. Immunohistochemistry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Prdx1-IN-1: A Technical Guide to its Interaction with Target Protein Peroxiredoxin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prdx1-IN-1 is a selective inhibitor of Peroxiredoxin-1 (PRDX1), a key antioxidant enzyme implicated in various cellular processes, including proliferation, apoptosis, and signal transduction. This technical guide provides an in-depth overview of the interaction between this compound and its target protein, PRDX1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, redox signaling, and drug development.
Introduction to this compound and its Target, PRDX1
Peroxiredoxin-1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in detoxifying cells from reactive oxygen species (ROS) by reducing hydrogen peroxide and organic hydroperoxides.[1][2] Beyond its antioxidant function, PRDX1 is involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] It can act as a molecular chaperone and interacts with various signaling proteins, thereby modulating key cellular pathways.[3][4] Dysregulation of PRDX1 has been linked to several diseases, including cancer, where it can either promote or suppress tumor growth depending on the cellular context.[3][5]
This compound has been identified as a selective inhibitor of PRDX1.[6] By inhibiting PRDX1's enzymatic activity, this compound leads to an accumulation of intracellular ROS, which in turn can trigger downstream signaling events that inhibit cancer cell proliferation, invasion, and migration, and induce apoptosis.[6] Notably, this compound has been shown to suppress key pro-survival signaling pathways, including the PI3K/AKT and ERK pathways.[6]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Source |
| PRDX1 | 0.164 | [6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Source |
| A549 | Human Lung Cancer | 1.92 | [6] |
| LTEP-a-2 | Human Lung Cancer | 2.93 | [6] |
| H1975 | Human Lung Cancer | 1.99 | [6] |
| MDA-MB-231 | Human Breast Cancer | 2.67 | [6] |
| SK-Hep-1 | Human Hepatoma | 2.42 | [6] |
Experimental Protocols
PRDX1 Inhibition Assay
This protocol is adapted from a general method for assessing PRDX1 inhibition and can be used to evaluate the inhibitory potential of compounds like this compound.[7]
Materials:
-
96-well plate
-
Reaction Buffer: 20 mM HEPES, 5 mM EDTA, 5 μM cofactor A, 2 μM cofactor B, 300 μM NADPH
-
Recombinant PRDX1 protein
-
This compound (or other test compounds)
-
Hydrogen peroxide (H₂O₂)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Add 120 μL of Reaction Buffer to each well of a 96-well plate.
-
Prepare serial dilutions of this compound at the desired concentrations.
-
Incubate the test compounds with 200 nM of recombinant PRDX1 protein at 37°C for 25 minutes.
-
Add the pre-incubated protein-inhibitor mixture to the wells.
-
Initiate the enzymatic reaction by adding 200 μM H₂O₂ to each well.
-
Immediately measure the decrease in absorbance at 340 nm for 90 seconds per cycle, repeating for 20 cycles. The rate of NADPH oxidation is indicative of PRDX1 activity.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound (e.g., 0.04–163.84 μM) or a vehicle control (0.1% DMSO) for 72 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assays
These protocols are used to assess the effect of a compound on the migratory and invasive potential of cancer cells.[8]
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Cotton swabs
-
Paraformaldehyde (PFA)
-
Crystal violet stain
Procedure:
-
Starve cells in serum-free medium for 24 hours.
-
Resuspend 3 x 10⁴ cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts. For invasion assays, the inserts should be pre-coated with Matrigel.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 3.7% PFA for 15 minutes.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of migrated/invaded cells under a microscope.
Western Blot Analysis for AKT and ERK Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.[6]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-p-C-RAF, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 2 μM or 4 μM) for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Broader Role of PRDX1 in Cellular Signaling
Caption: PRDX1 as a central regulator of redox-sensitive signaling pathways.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the evaluation of a PRDX1 inhibitor.
References
- 1. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. rbmb.net [rbmb.net]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of Peroxiredoxin 1 (Prdx1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (Prdx1), a member of the ubiquitous peroxiredoxin family of antioxidant enzymes, plays a critical role in cellular homeostasis by reducing hydrogen peroxide and other reactive oxygen species (ROS)[1][2]. Beyond its canonical role in antioxidant defense, Prdx1 is a key modulator of various signaling pathways that govern cell proliferation, apoptosis, differentiation, and inflammation[1][3]. Its dysregulation is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders[2][4]. Consequently, the inhibition of Prdx1 has emerged as a promising therapeutic strategy, particularly in oncology, making a thorough understanding of its downstream effects crucial for drug development and basic research. This guide provides a comprehensive overview of the molecular sequelae of Prdx1 inhibition, with a focus on key signaling pathways, experimental methodologies, and quantitative outcomes.
Core Downstream Effects of Prdx1 Inhibition
Inhibition of Prdx1, whether through genetic knockdown, knockout, or small molecule inhibitors, triggers a cascade of cellular events primarily stemming from an increase in intracellular ROS levels. These events impact several critical signaling networks and cellular processes.
Increased Oxidative Stress
The most immediate consequence of Prdx1 inhibition is an accumulation of intracellular ROS, particularly hydrogen peroxide (H₂O₂)[5]. This elevated oxidative stress is a central node from which numerous downstream effects emanate. Prdx1-deficient cells consistently exhibit higher basal and induced ROS levels[6].
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key transducers of extracellular signals to cellular responses and are highly sensitive to redox state. Prdx1 inhibition significantly impacts these pathways:
-
JNK and p38 MAPK Activation: Prdx1 normally suppresses the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways by inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1) and directly interacting with JNK[1][7]. Inhibition of Prdx1 relieves this suppression, leading to the activation of the ASK1-p38/JNK cascade, which is frequently associated with apoptosis and senescence[1][8][9]. For instance, Prdx1 knockdown can enhance the phosphorylation of p38 MAPKα in breast cancer cells, promoting senescence[8]. In myocardial ischemia-reperfusion injury models, Prdx1 ameliorates the upregulation of p-p38 and p-JNK ratios[9].
-
ERK Pathway Modulation: The effect of Prdx1 inhibition on the Extracellular signal-Regulated Kinase (ERK) pathway appears to be context-dependent. In some cancers, such as diffuse large B-cell lymphoma (DLBCL), Prdx1 knockdown leads to a reduction in the phosphorylation of MEK and ERK, inhibiting malignant phenotypes[10][11]. Conversely, in other contexts, the increased ROS from Prdx1 inhibition could potentially activate the ERK pathway.
Regulation of the PI3K/Akt Pathway and PTEN
The PI3K/Akt pathway, crucial for cell survival and proliferation, is another key target. Prdx1 can protect the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, from oxidative inactivation[1][12].
-
PTEN Oxidation and Akt Activation: By inhibiting Prdx1, PTEN becomes susceptible to oxidation-induced inactivation. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt[12]. However, in some cancer models, Prdx1 knockdown has been shown to suppress the phosphorylation of Akt, suggesting a complex, context-specific regulation[1].
Induction of Apoptosis and Ferroptosis
-
Apoptosis: Prdx1 inhibition promotes apoptosis through multiple mechanisms. Activation of the pro-apoptotic JNK and p38 MAPK pathways is a major contributor[9]. Additionally, in some cancers, Prdx1 knockdown leads to the activation of the caspase cascade[1]. The anti-apoptotic protein Bcl-2 may be downregulated, while the pro-apoptotic protein BAX is upregulated[13][14].
-
Ferroptosis: Recent studies have highlighted a role for Prdx1 in the regulation of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. Prdx1 knockdown has been shown to promote erastin-induced ferroptosis by increasing iron and malondialdehyde (MDA) levels while decreasing glutathione (GSH) levels[10][11]. This is often associated with the downregulation of GPX4 and SLC7A11, key regulators of ferroptosis[10].
Effects on Cell Proliferation, Migration, and Invasion
The net effect of Prdx1 inhibition is often anti-proliferative. This can be a consequence of apoptosis induction, cell cycle arrest, or senescence[3][13]. In many cancer cell lines, knockdown of Prdx1 significantly inhibits cell proliferation, migration, and invasion[3][10][13]. For example, in cervical cancer cells, Prdx1 overexpression promotes proliferation and invasion by upregulating Snail and MMP-9 and downregulating E-cadherin; knockdown has the opposite effect[13][14].
Quantitative Data on Prdx1 Inhibition
The following tables summarize quantitative data from various studies on the effects of Prdx1 inhibition.
Table 1: Effects of Prdx1 Inhibition on Cell Viability and Apoptosis
| Cell Line | Inhibition Method | Effect on Viability/Proliferation | Effect on Apoptosis | Reference |
| A549 (Lung Cancer) | PRDX1-IN-1 (Inhibitor) | IC₅₀ = 1.92 µM | Increased early and late apoptosis | [15] |
| MDA-MB-231 (Breast Cancer) | This compound (Inhibitor) | IC₅₀ = 2.67 µM | Not specified | [15] |
| SiHa (Cervical Cancer) | shRNA Knockdown | Decreased cell growth and colony formation | Increased apoptosis | [13] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | Decreased proliferation | Promoted apoptosis | [10] |
| Prdx1⁻/⁻ MFs | Gene Knockout | - | Promotes senescence | [8] |
Table 2: Effects of Prdx1 Inhibition on Signaling Pathways
| Cell Line/Model | Inhibition Method | Pathway Component | Observed Change | Reference |
| H9c2 (Cardiomyocyte) | Overexpression (ameliorates H/R injury) | p-p38/p38 ratio | Decreased | [9] |
| H9c2 (Cardiomyocyte) | Overexpression (ameliorates H/R injury) | p-JNK/JNK ratio | Decreased | [9] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | p-ERK/ERK ratio | Decreased | [10][11] |
| A549 (Lung Cancer) | This compound (Inhibitor) | Phospho-AKT, Phospho-ERK | Decreased | [15] |
| Prdx1⁻/⁻ MEFs | Gene Knockout | p38 MAPK activity | Augmented | [8] |
Table 3: Effects of Prdx1 Inhibition on Ferroptosis Markers
| Cell Line | Inhibition Method | Marker | Observed Change | Reference |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | Iron levels | Increased | [10][11] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | MDA levels | Increased | [10][11] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | GSH levels | Decreased | [10][11] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | GPX4 protein | Decreased | [10][11] |
| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | SLC7A11 protein | Decreased | [10][11] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of Prdx1 inhibition.
Prdx1 Knockdown using shRNA
This protocol is used to stably suppress the expression of Prdx1 in cell lines.
-
Vector Construction: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting Prdx1 and a non-targeting scramble control are constructed.
-
Lentivirus Production: HEK293T cells are co-transfected with the shRNA vector and packaging plasmids. Viral supernatants are harvested 48-72 hours post-transfection.
-
Transduction: Target cells (e.g., SiHa, OCI-Ly3) are transduced with the viral supernatant in the presence of polybrene.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to generate stable knockdown cell lines.
-
Validation: Knockdown efficiency is confirmed by qRT-PCR and Western blotting for Prdx1 mRNA and protein levels, respectively.
Cell Proliferation and Viability Assays
These assays quantify the impact of Prdx1 inhibition on cell growth.
-
CCK-8/MTT Assay:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with a Prdx1 inhibitor (e.g., this compound) at various concentrations or compared to knockdown/control cells.
-
At specified time points (e.g., 24, 48, 72 hours), CCK-8 or MTT reagent is added to the wells.
-
After incubation, the absorbance is measured using a microplate reader to determine cell viability.
-
-
Colony Formation Assay:
-
A low density of cells is seeded in 6-well plates.
-
Cells are cultured for 1-2 weeks until visible colonies form.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is counted to assess long-term proliferative capacity.
-
Western Blotting for Signaling Proteins
This technique is used to measure changes in the expression and phosphorylation status of proteins in signaling pathways.
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p38, JNK, ERK, Akt) and Prdx1.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions, such as between Prdx1 and PTEN.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against the bait protein (e.g., anti-PTEN) or an isotype control IgG, followed by incubation with protein A/G agarose beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the prey protein (e.g., anti-Prdx1).
Conclusion
Inhibition of Prdx1 sets off a complex and interconnected series of downstream events, primarily initiated by an increase in cellular ROS. This leads to the modulation of critical signaling pathways, including the MAPK and PI3K/Akt networks, ultimately impacting fundamental cellular processes such as proliferation, apoptosis, and ferroptosis. The anti-cancer effects observed upon Prdx1 inhibition—decreased proliferation, reduced invasion, and induction of cell death—underscore its potential as a valuable target in drug development. This guide provides a foundational framework for understanding these effects, offering researchers and drug development professionals a technical overview of the key molecular consequences of targeting Prdx1. Further research will continue to elucidate the context-specific roles of Prdx1 and refine strategies for its therapeutic inhibition.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for Prdx1 as a specific sensor in redox-regulated senescence in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prdx1 alleviates cardiomyocyte apoptosis through ROS-activated MAPK pathway during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Prdx1-IN-1: A Technical Guide to its Role and Mechanisms in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), and its intricate relationship with apoptotic pathways. Prdx1, a ubiquitous antioxidant enzyme, is increasingly recognized for its dual role in cell survival and apoptosis, making it a compelling target in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved, offering a comprehensive resource for professionals in the field.
Quantitative Data Summary: Efficacy and Cellular Impact of this compound
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its inhibitory activity and effects on various cancer cell lines.
| Compound | Target | IC50 (μM) | Assay Type |
| This compound | Prdx1 | 0.164 | Enzyme Inhibition |
Table 1: In Vitro Inhibitory Activity of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against its target protein, Peroxiredoxin 1.
| Cell Line | Cancer Type | IC50 (μM) | Assay Type |
| A549 | Lung Cancer | 1.92 | Cell Proliferation |
| LTEP-a-2 | Lung Cancer | 2.93 | Cell Proliferation |
| H1975 | Lung Cancer | 1.99 | Cell Proliferation |
| MDA-MB-231 | Breast Cancer | 2.67 | Cell Proliferation |
| SK-Hep-1 | Hepatoma | 2.42 | Cell Proliferation |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. This table details the IC50 values of this compound in various cancer cell lines, demonstrating its broad anti-cancer potential.[1]
| Treatment Group | Tumor Growth Inhibition (TGI) | Dosage and Administration | Model |
| This compound (0.5 mg/kg) | 69.89% | 0.5 mg/kg, intraperitoneal injection, daily for 19 days | Mouse model of lung cancer |
| This compound (1 mg/kg) | 77.47% | 1 mg/kg, intraperitoneal injection, daily for 19 days | Mouse model of lung cancer |
Table 3: In Vivo Efficacy of this compound. This table presents the in vivo anti-tumor activity of this compound in a lung cancer mouse model, highlighting its significant tumor growth inhibition.[1]
Core Signaling Pathways and Mechanisms of Action
Prdx1's role in apoptosis is multifaceted, acting as a key regulator in several signaling pathways. Inhibition of Prdx1 by this compound disrupts these pathways, leading to the induction of programmed cell death.
The ASK1-p38/JNK Apoptotic Pathway
Under normal conditions, Prdx1 binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of the p38 and JNK stress-activated protein kinase pathways.[2][3] This interaction is redox-sensitive.[3] Upon inhibition of Prdx1 by this compound, ASK1 is released and activated, leading to the phosphorylation and activation of downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. Activated p38 and JNK then translocate to the nucleus to regulate the expression of pro-apoptotic genes.
Caption: this compound mediated activation of the ASK1-p38/JNK apoptotic pathway.
Regulation of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Prdx1 can protect the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, from oxidative inactivation.[4][5] However, in some contexts, Prdx1 deletion has been shown to promote the PI3K/Akt signaling pathway.[6] this compound has been shown to suppress the Akt and ERK signaling pathways in A549 lung cancer cells.[1] The inhibition of Akt signaling by this compound can lead to the de-repression of pro-apoptotic factors and contribute to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peroxiredoxin 1 has an anti-apoptotic role via apoptosis signal-regulating kinase 1 and p38 activation in mouse models with oral precancerous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel function of peroxiredoxin 1 (Prx-1) in apoptosis signal-regulating kinase 1 (ASK1)-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of Prdx1-IN-1 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways affected by Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (PRDX1). By elucidating its mechanism of action and impact on key signaling cascades, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Peroxiredoxin 1 (PRDX1), a ubiquitous antioxidant enzyme.[1] PRDX1 plays a crucial role in cellular homeostasis by detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In many cancers, PRDX1 is overexpressed, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] this compound, by inhibiting PRDX1, disrupts this protective mechanism, leading to an accumulation of intracellular ROS and subsequently inducing cancer cell death.[1] This guide will explore the downstream cellular consequences of PRDX1 inhibition by this compound, focusing on the induction of apoptosis and ferroptosis, and the modulation of key oncogenic signaling pathways.
Quantitative Analysis of this compound Activity
This compound exhibits potent inhibitory activity against PRDX1 and demonstrates significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data reported for this inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value (μM) |
| PRDX1 | 0.164[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
| A549 | Human Lung Cancer | 1.92[1] |
| LTEP-a-2 | Human Lung Cancer | 2.93[1] |
| H1975 | Human Lung Cancer | 1.99[1] |
| MDA-MB-231 | Human Breast Cancer | 2.67[1] |
| SK-Hep-1 | Human Hepatoma | 2.42[1] |
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Mouse model of lung cancer | 0.5 mg/kg | Intraperitoneal (i.p.), daily | 19 days | 69.89%[1] |
| Mouse model of lung cancer | 1 mg/kg | Intraperitoneal (i.p.), daily | 19 days | 77.47%[1] |
Core Cellular Pathways Modulated by this compound
Inhibition of PRDX1 by this compound triggers a cascade of cellular events, primarily centered around the accumulation of ROS. This oxidative stress, in turn, impacts critical signaling pathways that govern cell survival, proliferation, and death. The two major cell death pathways initiated by this compound are apoptosis and ferroptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1] The underlying mechanism involves the suppression of pro-survival signaling pathways, namely the PI3K/AKT and ERK pathways, and the activation of apoptotic caspases.[1]
The PI3K/AKT and ERK/MAPK pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis. Treatment with this compound leads to a significant decrease in the phosphorylation levels of key components of these pathways, including PI3K, AKT, C-RAF, and ERK.[1] This deactivation of pro-survival signaling sensitizes cancer cells to apoptotic stimuli.
The inhibition of pro-survival pathways by this compound culminates in the activation of the caspase cascade, a hallmark of apoptosis. Treatment with this compound has been shown to increase the expression of cleaved caspase-3 and cleaved caspase-8, as well as cleaved PARP, in cancer cells.[1] This indicates the induction of both intrinsic and extrinsic apoptotic pathways.
Induction of Ferroptosis
In addition to apoptosis, the inhibition of PRDX1 is strongly linked to the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4] PRDX1 is a negative regulator of ferroptosis, and its inhibition is a promising strategy to trigger this cell death mechanism in cancer cells.[4]
The NRF2/GPX4 signaling axis is a key regulator of ferroptosis. NRF2 is a transcription factor that upregulates the expression of antioxidant genes, including GPX4. GPX4, in turn, is a crucial enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis. PRDX1 has been shown to positively regulate the stability of NRF2.[5] Therefore, inhibition of PRDX1 by this compound is expected to lead to the degradation of NRF2, resulting in the downregulation of GPX4.[5] This reduction in GPX4 activity leads to an accumulation of lipid ROS and the execution of ferroptosis.[5]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This assay is used to determine the anti-proliferative activity of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 2 µM or 4 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to measure the levels of specific proteins in the signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours for signaling proteins), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT, anti-phospho-ERK, anti-cleaved caspase-3, anti-NRF2, anti-GPX4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
This assay measures the accumulation of lipid ROS, a key feature of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable plate for microscopy or flow cytometry and treat with this compound.
-
Staining: Incubate the cells with BODIPY™ 581/591 C11 dye (e.g., 2.5 µM) for 30-60 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells and analyze by fluorescence microscopy or flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
Conclusion
This compound is a promising anti-cancer agent that acts by inhibiting the antioxidant enzyme PRDX1. This inhibition leads to an increase in intracellular ROS, which in turn triggers two distinct cell death pathways: apoptosis and ferroptosis. The pro-apoptotic effects of this compound are mediated through the suppression of the PI3K/AKT and ERK signaling pathways. Concurrently, by destabilizing NRF2 and downregulating GPX4, this compound initiates ferroptotic cell death. This dual mechanism of action makes this compound an attractive candidate for further investigation and development as a novel cancer therapeutic. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the full potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new perspective on iron-dependent cell death: PRDX-1-mediated ferroptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prdx1-IN-1 In Vitro Assay
These application notes provide detailed protocols for the in vitro assessment of Peroxiredoxin 1 (PRDX1) inhibitors, with a specific focus on Prdx1-IN-1. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the characterization of PRDX1 inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and other compounds against PRDX1. This data is crucial for comparative analysis and for establishing baseline efficacy.
| Compound | Target | IC50 Value | Assay Type |
| This compound | PRDX1 | 0.164 µM | Biochemical Assay |
| CP1 | PRDX1 | 0.08 ± 0.01 nM | Enzyme Inhibition Assay |
| CP2 | PRDX1 | 0.12 ± 0.02 nM | Enzyme Inhibition Assay |
| CP3 | PRDX1 | 0.25 ± 0.03 nM | Enzyme Inhibition Assay |
| CP4 | PRDX1 | 0.31 ± 0.05 nM | Enzyme Inhibition Assay |
| CP5 | PRDX1 | 0.36 ± 0.06 nM | Enzyme Inhibition Assay |
| Celastrol | PRDX1 | 0.51 ± 0.04 µM | Enzyme Inhibition Assay |
Experimental Protocols
A common method to assess PRDX1 activity and its inhibition is through a coupled enzyme assay that monitors the oxidation of NADPH.[1][2] This can be measured by a decrease in absorbance at 340 nm.
Protocol: PRDX1 Inhibition Assay by Measuring NADPH Oxidation
This protocol is adapted from established methods for measuring the peroxidase activity of PRDX1.[1][2]
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
Recombinant human PRDX1 protein
-
This compound or other test compounds
-
Assay Buffer (e.g., 20 mM HEPES, 5 mM EDTA, pH 7.4)
-
Cofactor A (e.g., 5 µM)
-
Cofactor B (e.g., 2 µM)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Prepare Assay Buffer: Prepare a sufficient volume of assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare Reagent Mix: In a single tube, prepare a reagent mix containing the assay buffer, cofactor A, cofactor B, and NADPH. A typical final concentration for NADPH is 300 µM.[2]
-
Dispense Reagent Mix: Add 120 µL of the reagent mix to each well of the 96-well plate.[2]
-
Prepare Test Compounds: Serially dilute this compound or other test compounds to the desired concentrations. A typical starting concentration range could be 0.02–2 nM, with a 1.5-fold dilution series.[2]
-
Incubate Inhibitor with Enzyme: In separate tubes, pre-incubate the test compounds at their designated concentrations with PRDX1 protein (final concentration of 200 nM) at 37°C for 25 minutes.[2]
-
Add Enzyme-Inhibitor Mixture to Wells: Transfer the pre-incubated enzyme-inhibitor mixture to the wells of the 96-well plate containing the reagent mix.
-
Initiate the Reaction: Add H₂O₂ to each well to a final concentration of 200 µM to start the enzymatic reaction.[2]
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm. Read the plate values every 90 seconds for a total of 20 cycles.[2]
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PRDX1 and the experimental workflow for its in vitro inhibition assay.
Caption: PRDX1 antioxidant catalytic cycle.
References
Application Notes and Protocols for Prdx1-IN-1 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), in lung cancer cell line research. This document includes a summary of its biological effects, quantitative data on its activity, detailed experimental protocols, and diagrams of the relevant signaling pathways.
Introduction
Peroxiredoxin 1 (Prdx1) is an antioxidant enzyme that is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC). Its upregulation is associated with tumor progression, metastasis, and resistance to therapy.[1][2] this compound is a potent and selective inhibitor of Prdx1 with an IC50 of 0.164 μM.[3] By inhibiting Prdx1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), which in turn induces apoptosis and inhibits proliferation and migration of cancer cells.[3] These characteristics make this compound a promising candidate for investigation in lung cancer therapy.
Biological Effects of this compound in Lung Cancer Cell Lines
This compound has been demonstrated to exert several key anti-cancer effects in various lung cancer cell lines:
-
Inhibition of Cell Proliferation: this compound effectively inhibits the growth of multiple lung cancer cell lines.[3]
-
Induction of Apoptosis: The compound promotes programmed cell death in lung cancer cells.[3]
-
Increased Reactive Oxygen Species (ROS): By inhibiting the antioxidant function of Prdx1, this compound leads to an increase in intracellular ROS levels.[3]
-
Inhibition of Migration and Invasion: this compound has been shown to reduce the migratory and invasive capacity of lung cancer cells.[3]
-
Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through the suppression of key pro-survival signaling pathways, including the PI3K/AKT and ERK pathways.[3]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various lung cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Cancer | 1.92 |
| LTEP-a-2 | Lung Cancer | 2.93 |
| H1975 | Lung Cancer | 1.99 |
| MDA-MB-231 | Breast Cancer | 2.67 |
| SK-Hep-1 | Liver Cancer | 2.42 |
Table 2: Experimental Conditions for Observing Biological Effects of this compound in A549 Cells [3]
| Biological Effect | This compound Concentration (μM) | Incubation Time |
| Inhibition of Proliferation | 0.5 - 10 | 48 hours |
| Induction of Apoptosis | 2 or 4 | 24 hours |
| Inhibition of Migration & Invasion | 2 or 4 | 24 - 48 hours |
| Suppression of AKT & ERK Signaling | 2 or 4 | 6 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on lung cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound and its effect on cell proliferation.
Materials:
-
Lung cancer cell lines (e.g., A549, H1975)
-
Complete culture medium (e.g., F-12K with 10% FBS for A549)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.5 to 10 µM.[3]
-
Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound (e.g., 2 µM and 4 µM) or vehicle control for 24 hours.[3]
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Prdx1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin). A 1:1000 dilution is a common starting point for many antibodies.[4]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis:
-
Seed A549 cells and treat with this compound (e.g., 2 µM and 4 µM) for 6 hours for signaling pathway analysis.[3]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Cell Migration Assay (Wound Healing Assay)
This protocol is for evaluating the effect of this compound on cell migration.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed A549 cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Create the "Wound":
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing this compound (e.g., 2 µM and 4 µM) or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[3]
-
-
Data Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in lung cancer cells and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in lung cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. Malignant features related PRDX1 associated with osimertinib sensitivity of EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxiredoxin 1 - an antioxidant enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRDX1 antibody (15816-1-AP) | Proteintech [ptglab.com]
Prdx1-IN-1: A Potent Tool for Interrogating Redox Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (Prdx1) is a key antioxidant enzyme that plays a crucial role in cellular redox homeostasis by scavenging reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[1][2] Beyond its canonical antioxidant function, Prdx1 is increasingly recognized as a critical modulator of various signaling pathways that govern cell proliferation, differentiation, apoptosis, and migration.[1][3] Its dysregulation is implicated in numerous diseases, including cancer. Prdx1-IN-1 is a selective and potent inhibitor of Prdx1, making it an invaluable chemical probe for elucidating the intricate roles of Prdx1 in redox-dependent signaling cascades.[4][5] These application notes provide a comprehensive guide for utilizing this compound in research settings, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of Peroxiredoxin 1.[4][5] By blocking Prdx1, this inhibitor disrupts the cellular capacity to neutralize ROS, leading to an accumulation of intracellular ROS. This elevated oxidative stress, in turn, modulates downstream signaling pathways. Notably, inhibition of Prdx1 by this compound has been shown to suppress key pro-survival pathways such as the PI3K/AKT and ERK signaling cascades.[5] Concurrently, it promotes the expression of apoptosis-related proteins, including cleaved caspase-3, cleaved caspase-8, and cleaved PARP, ultimately inducing programmed cell death in cancer cells.[5]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value (μM) |
| Prdx1 | 0.164[4][5] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (μM) |
| A549 | Human Lung Cancer | 1.92[5] |
| LTEP-a-2 | Human Lung Cancer | 2.93[5] |
| H1975 | Human Lung Cancer | 1.99[5] |
| MDA-MB-231 | Human Breast Cancer | 2.67[5] |
| SK-Hep-1 | Human Hepatoma | 2.42[5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits Prdx1, leading to ROS accumulation and altered signaling.
General Experimental Workflow
Caption: Workflow for investigating this compound's cellular and molecular effects.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 4 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1 and incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is based on the principles of the DCFH-DA assay.[9][10][11][12][13]
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with this compound (e.g., 2 µM or 4 µM) for a specified time (e.g., 24 hours).[5]
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add DCFH-DA solution (final concentration 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Cell Migration and Invasion Assay (Transwell Assay)
The following is a general protocol for a Transwell assay.[1][2][14][15]
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cells treated with this compound (and control cells) in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde and then stain with a solution like crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol follows the standard procedure for Annexin V-based apoptosis detection.[3][4][16][17][18]
-
Cell Treatment: Treat cells with this compound (e.g., 2 µM or 4 µM) for 24 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
A general protocol for Western blotting is provided below.[19][20]
-
Cell Lysis: After treatment with this compound (e.g., 2 µM or 4 µM for 6 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a powerful tool for investigating the multifaceted roles of Prdx1 in redox signaling. Its ability to selectively inhibit Prdx1 allows for the precise dissection of Prdx1-dependent pathways in health and disease. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of targeting Prdx1 and to further unravel the complexities of redox biology.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Migration Assay [bio-protocol.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. kumc.edu [kumc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doc.abcam.com [doc.abcam.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. bioquochem.com [bioquochem.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. PRDX1 exerts a photoprotection effect by inhibiting oxidative stress and regulating MAPK signaling on retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aberrant expression of peroxiredoxin 1 and its clinical implications in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Prdx1-IN-1 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of Prdx1-IN-1 , a selective inhibitor of Peroxiredoxin 1 (Prdx1), in breast cancer research. The information is curated from multiple sources to guide the investigation of Prdx1 as a therapeutic target in breast cancer.
Introduction
Peroxiredoxin 1 (Prdx1) is a key antioxidant enzyme that is frequently overexpressed in breast cancer, where it plays a crucial role in mitigating oxidative stress and promoting cell survival.[1][2][3] This makes Prdx1 an attractive target for therapeutic intervention. This compound is a selective inhibitor of Prdx1 with an IC50 of 0.164 μM.[4][5] By inhibiting Prdx1, this compound promotes the accumulation of intracellular reactive oxygen species (ROS), leading to the suppression of cancer cell proliferation, invasion, and migration, as well as the induction of apoptosis.[4][5] These notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines and in vivo models.
Data Presentation
In Vitro Efficacy of this compound and Other Prdx1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| This compound | MDA-MB-231 (TNBC) | Proliferation | IC50 | 2.67 μM | [4][5] |
| This compound | A549 (Lung Cancer) | Proliferation | IC50 | 1.92 μM | [4][5] |
| CM728 | MDA-MB-231 (TNBC) | Viability (MTT) | IC50 | ~0.2 μM | [4] |
| CM728 | BT-549 (TNBC) | Viability (MTT) | IC50 | ~0.15 μM | [4] |
TNBC: Triple-Negative Breast Cancer
In Vivo Efficacy of this compound
| Compound | Cancer Model | Animal Model | Dosing | Outcome | Citation |
| This compound | Lung Cancer (Lewis cell) | C57BL/6J mice | 0.5 or 1 mg/kg, i.p., daily for 19 days | Tumor Growth Inhibition (TGI) of 69.89% and 77.47%, respectively | [5] |
Signaling Pathways
Inhibition of Prdx1 by compounds like this compound leads to an increase in intracellular ROS, which in turn modulates key signaling pathways involved in cell survival and apoptosis.
Caption: this compound inhibits Prdx1, leading to increased ROS and modulation of downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on the Prdx1 inhibitor CM728 in triple-negative breast cancer cells.[4]
Objective: To determine the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.5-10 µM.[1] Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cell proliferation assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on general apoptosis assay procedures and data from this compound treatment in lung cancer cells.[5]
Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 3 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat cells with this compound (e.g., 2 µM and 4 µM) or vehicle control for 24 hours.[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is to assess the effect of this compound on key signaling proteins.
Objective: To determine the effect of this compound on the phosphorylation and expression of proteins in the AKT and ERK pathways.[5]
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound (e.g., 2 µM and 4 µM) or vehicle for a specified time (e.g., 6 hours for signaling pathways, 24 hours for apoptosis markers).[5]
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol is adapted from an in vivo study of this compound in a lung cancer model and a Prdx1 inhibitor study in a breast cancer model.[4][5]
Objective: To evaluate the anti-tumor efficacy of this compound in a breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or NSG mice)
-
MDA-MB-231 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[5]
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare this compound formulation. A previously described formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Administer this compound (e.g., 0.5 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.[5]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
After a predetermined period (e.g., 19-21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Caption: Workflow for an in vivo breast cancer xenograft study.
Conclusion
This compound is a promising tool for investigating the role of Prdx1 in breast cancer. The protocols outlined above provide a framework for characterizing its anti-cancer effects both in vitro and in vivo. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential in various subtypes of breast cancer.
References
- 1. This compound | High potency PRDX1 inhibitor | TargetMol [targetmol.com]
- 2. Targeting peroxiredoxin 1 impairs growth of breast cancer cells and potently sensitises these cells to prooxidant agents [escholarship.org]
- 3. Peroxiredoxin-1 Tyr194 phosphorylation regulates LOX-dependent extracellular matrix remodelling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical-proteomics Identify Peroxiredoxin-1 as an Actionable Target in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Prdx1-IN-1 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 1 (Prdx1) is a ubiquitous antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the reduction of hydrogen peroxide and other organic hydroperoxides.[1][2] Beyond its antioxidant function, Prdx1 is a key modulator of various signaling pathways that regulate cell proliferation, apoptosis, and inflammation.[2][3] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, where it can contribute to tumor progression and therapeutic resistance.[1][4]
Prdx1-IN-1 is a selective inhibitor of Prdx1 with a reported IC50 value of 0.164 μM.[5] By inhibiting Prdx1, this compound disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[5] This increase in oxidative stress can, in turn, modulate downstream signaling pathways to inhibit cancer cell proliferation, induce apoptosis, and suppress invasion and migration.[5] These characteristics make this compound a valuable tool for studying the biological functions of Prdx1 and a potential therapeutic agent for cancer treatment.
This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of this compound. These assays are designed to measure key cellular responses to Prdx1 inhibition, including cell proliferation, apoptosis, and intracellular ROS accumulation.
Principle of Action
The cell-based assays described herein are designed to quantify the downstream cellular consequences of Prdx1 inhibition by this compound. The fundamental principle involves treating cultured cancer cells with this compound and subsequently measuring specific cellular endpoints. Inhibition of Prdx1 by this compound is expected to increase intracellular ROS levels. This elevated oxidative stress can trigger apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PTEN/Akt and ASK1/p38 MAPK pathways.
Data Presentation
The following tables summarize the reported inhibitory concentrations of this compound on various cancer cell lines and provide a template for presenting data from the described cell-based assays.
Table 1: Inhibitory Activity of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| A549 | Lung Cancer | 1.92 | [5] |
| LTEP-a-2 | Lung Cancer | 2.93 | [5] |
| H1975 | Lung Cancer | 1.99 | [5] |
| MDA-MB-231 | Breast Cancer | 2.67 | [5] |
| SK-Hep-1 | Hepatoma | 2.42 | [5] |
Table 2: Example Data Template for this compound Dose-Response in a Cell Viability Assay (e.g., CCK-8)
| This compound (μM) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Absorbance (450 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 2.5 | |||||
| 5.0 | |||||
| 10.0 |
Table 3: Example Data Template for this compound Induced Apoptosis (Annexin V/PI Staining)
| This compound (μM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle) | ||||
| 2.0 | ||||
| 4.0 |
Table 4: Example Data Template for this compound Induced ROS Accumulation (DCFH-DA Assay)
| This compound (μM) | Mean Fluorescence Intensity - Replicate 1 | Mean Fluorescence Intensity - Replicate 2 | Mean Fluorescence Intensity - Replicate 3 | Average Fluorescence Intensity | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | ||||
| 2.0 | |||||
| 4.0 |
Experimental Protocols
Cell Proliferation Assay (CCK-8 Method)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.1 µM to 10 µM).[5] Also, prepare a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[5]
-
Add 10 µL of CCK-8 solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 2 µM and 4 µM for A549 cells) and a vehicle control for 24 hours.[5]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Accumulation Assay (DCFH-DA Method)
This protocol measures the increase in intracellular ROS levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
6-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 6-well plate or a black, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 2 µM and 4 µM for A549 cells) and a vehicle control for 24 hours.[5]
-
After treatment, remove the medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[2]
-
Wash the cells twice with PBS to remove excess probe.[2]
-
Add 500 µL of PBS to each well.[2]
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Prdx1 and the experimental workflows for the described cell-based assays.
Caption: Prdx1 Signaling Pathways and the Effect of this compound.
Caption: General Workflow for this compound Cell-Based Assays.
Caption: Logical Flow of this compound's Cellular Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Prdx1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (PRDX1), in cell-based assays. Detailed protocols for cell treatment and analysis of its effects on proliferation, apoptosis, and cell signaling are outlined below.
Introduction
Peroxiredoxin 1 (PRDX1) is a vital antioxidant enzyme often overexpressed in various cancers, playing a crucial role in protecting tumor cells from oxidative stress.[1] this compound is a potent and selective inhibitor of PRDX1 with an IC50 value of 0.164 μM.[2][3] By inhibiting PRDX1, this compound promotes the accumulation of intracellular reactive oxygen species (ROS), leading to the suppression of cancer cell proliferation, invasion, and migration, as well as the induction of apoptosis.[2] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.[3][4]
Biochemical Properties and In Vitro Efficacy
This compound demonstrates significant inhibitory activity against PRDX1 and various cancer cell lines. The quantitative data for its inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: Inhibitory Activity against PRDX1
| Compound | IC50 (μM) |
| This compound | 0.164 |
Data sourced from MedchemExpress.[2]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Human Lung Cancer | 1.92 |
| LTEP-a-2 | Human Lung Cancer | 2.93 |
| H1975 | Human Lung Cancer | 1.99 |
| MDA-MB-231 | Human Breast Cancer | 2.67 |
| SK-Hep-1 | Human Hepatoma | 2.42 |
Data sourced from MedchemExpress.[2]
Signaling Pathway Inhibition
This compound has been shown to suppress key signaling pathways involved in cell survival and proliferation, specifically the PI3K/AKT and ERK pathways.[2] Treatment of A549 human lung cancer cells with this compound (2 μM or 4 μM for 6 hours) resulted in decreased phosphorylation of PI3K, AKT, C-RAF, and ERK.[2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.[5]
-
Concentration: Prepare a stock solution of 10 mM in DMSO. For example, for a 1 mg vial of this compound (MW: 713.95 g/mol ), add 140 µL of DMSO.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2][6] Avoid repeated freeze-thaw cycles.
General Cell Treatment Protocol
The following is a general workflow for treating cells with this compound prior to downstream assays.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the control wells, add medium with the same concentration of DMSO as the treated wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5][9]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 2 µM and 4 µM) for 24 hours.[2]
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[10]
-
Wash the cells twice with cold PBS.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analyze the cells by flow cytometry within 1 hour.[11]
Cell Migration and Invasion (Transwell) Assay
This protocol is for assessing the effect of this compound on cell migration and invasion.
Materials:
-
Cells of interest
-
24-well Transwell plates (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol
-
Crystal violet solution
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[14] For the migration assay, this step is omitted.
-
Pre-treat cells with this compound (e.g., 2 µM and 4 µM) for 24 hours.[2]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete culture medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.[14]
-
Incubate the plate at 37°C for 24 hours.[15]
-
After incubation, remove the cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the stained cells in several random fields under a microscope.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of this compound on the phosphorylation status of proteins in the PI3K/AKT and ERK pathways.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 2 µM and 4 µM) for 6 hours.[2]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound | High potency PRDX1 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRDX6 Overexpression Promotes Proliferation, Invasion, and Migration of A549 Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with Prdx1-IN-1 stability in media
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Prdx1-IN-1 in experimental media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of Peroxiredoxin 1 (PRDX1) with an IC50 value of 0.164 μM.[1][2] It is a hybrid compound of celastrol and ligustrazine.[2] By inhibiting PRDX1, an antioxidant enzyme, this compound promotes the accumulation of intracellular reactive oxygen species (ROS).[1] This leads to the suppression of key signaling pathways such as AKT and ERK, and the induction of apoptosis, thereby inhibiting the proliferation, invasion, and migration of cancer cells.[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2][3] Once dissolved, stock solutions have different stability depending on the storage temperature. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 80 mg/mL (112.05 mM).[3] Sonication may be required to fully dissolve the compound.[3]
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
Q5: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?
Precipitation can occur if the final concentration of DMSO is too low to maintain the solubility of this compound. Here are a few troubleshooting steps:
-
Ensure your stock solution is fully dissolved before further dilution.
-
When diluting into your aqueous medium, mix thoroughly and immediately.
-
Consider performing a serial dilution to gradually decrease the DMSO concentration.
-
If precipitation persists, you may need to lower the final working concentration of this compound or slightly increase the final percentage of DMSO in your culture medium. Be sure to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in stock solution or working solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Loss of compound activity | Improper storage of the stock solution. | Ensure the stock solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and within the recommended timeframe.[1][2][3] |
| Instability in experimental media. | Minimize the pre-incubation time of this compound in the media before adding it to the cells. | |
| Precipitation in media | Poor solubility at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. Perform a solubility test in your specific media. Gentle warming and/or vortexing during dilution may help.[1] |
| No observable effect on cells | Incorrect concentration or inactive compound. | Verify the calculations for your working concentration. Test a range of concentrations to determine the optimal dose for your cell line. Confirm the activity of your stock solution with a positive control if possible. |
| Cell line resistance. | Some cell lines may be less sensitive to this compound. The IC50 values are known to vary between different cancer cell lines.[1] |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound Stock Solutions
| Solvent | Maximum Solubility | Storage Temperature | Storage Duration | Citations |
| DMSO | 80 mg/mL (112.05 mM) | -80°C | 1 year | [3] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cancer cell line known to be sensitive to this compound (e.g., A549)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare pre-incubated media:
-
Create a working solution of this compound at the desired final concentration (e.g., 5 µM) in your cell culture medium.
-
Prepare enough of this solution for all time points.
-
Incubate this solution at 37°C.
-
-
Seed cells:
-
Seed your chosen cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Time-course experiment:
-
At different time points (e.g., 0, 2, 4, 8, 12, 24 hours) of incubating the this compound containing media, take an aliquot of the pre-incubated medium and add it to the cells.
-
For the 0-hour time point, prepare the working solution fresh and add it to the cells immediately.
-
Include a vehicle control (media with the same final concentration of DMSO) and an untreated control.
-
-
Incubate cells:
-
Incubate the cells with the treated media for a fixed duration (e.g., 48 hours).
-
-
Assess cell viability:
-
After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Analyze data:
-
Plot cell viability against the pre-incubation time of the this compound media. A decrease in the inhibitory effect at later time points indicates degradation of the compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Recommended workflow for this compound cell culture experiments.
Caption: Inhibition of PRDX1 by this compound increases ROS and affects downstream signaling.
References
Prdx1-IN-1 In Vitro Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of Prdx1-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Causes | Solutions |
| Low or No Observed Efficacy | Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line being used. IC50 values can vary significantly between cell lines. | Action: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down to find the IC50. Refer to the IC50 table below for guidance on effective concentrations in various cell lines.[1] |
| Incubation Time: The duration of treatment may be insufficient for the inhibitor to exert its full effect. | Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired phenotype, such as apoptosis or inhibition of proliferation.[1] | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to this compound due to compensatory signaling pathways. | Action: Consider using a different cell line known to be sensitive to this compound. Alternatively, investigate potential resistance mechanisms, such as the upregulation of other antioxidant pathways. | |
| Inhibitor Degradation: Improper storage or handling of this compound can lead to its degradation. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] | Action: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Poor Solubility or Precipitation in Media | Incorrect Solvent: this compound may not be fully soluble in the final culture medium if the initial stock concentration is too high or the wrong solvent is used. | Action: Prepare a stock solution in DMSO. For working solutions, further dilute in a series of solvents like PEG300 and Tween-80 before adding to the final saline or culture medium.[1] If precipitation occurs, gentle heating or sonication can aid dissolution.[1] |
| High Final Concentration: The final concentration of the inhibitor in the culture medium may exceed its solubility limit. | Action: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to prevent both insolubility and solvent-induced cytotoxicity. | |
| Inconsistent Results Between Experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can impact experimental outcomes. | Action: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final inhibitor concentration. | Action: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. | |
| Unexpected Off-Target Effects | High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to non-specific effects. | Action: Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target activity. |
| Cell Line-Specific Responses: The observed phenotype may be a unique response of the specific cell line to the inhibition of PRDX1-regulated pathways. | Action: Validate key findings in a second sensitive cell line to ensure the observed effects are not cell-line specific. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 1.92[1] |
| LTEP-a-2 | Lung Cancer | 2.93[1] |
| H1975 | Lung Cancer | 1.99[1] |
| MDA-MB-231 | Breast Cancer | 2.67[1] |
| SK-Hep-1 | Hepatoma | 2.42[1] |
| PRDX1 (Enzymatic Assay) | - | 0.164[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Peroxiredoxin 1 (PRDX1).[1] By inhibiting PRDX1, it disrupts the cellular antioxidant defense, leading to an accumulation of intracellular reactive oxygen species (ROS).[1] This increase in ROS can suppress key signaling pathways like AKT and ERK, inhibit cancer cell proliferation, invasion, and migration, and ultimately induce apoptosis.[1]
Q2: How does inhibition of PRDX1 lead to cell death?
A2: PRDX1 is an antioxidant enzyme that neutralizes harmful ROS. Its inhibition by this compound causes oxidative stress. This stress can activate pro-apoptotic signaling cascades. For instance, this compound treatment has been shown to promote the expression of apoptosis-related proteins such as cleaved caspase-3/8 and cleaved PARP in A549 lung cancer cells.[1]
Q3: What are the expected downstream effects of this compound treatment on signaling pathways?
A3: Treatment with this compound has been shown to decrease the phosphorylation levels of key proteins in pro-survival signaling pathways, including PI3K, AKT, C-RAF, and ERK.[1]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound should first be dissolved in DMSO to create a stock solution. For in vitro experiments, a suggested method involves a step-wise dilution: add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the desired working concentration.[1] This method yields a clear solution at 2.5 mg/mL.[1] Always prepare fresh working solutions for daily use.[1]
Q5: What is the optimal concentration and incubation time to use?
A5: The optimal concentration and incubation time are cell-line dependent. Based on published data, concentrations between 2 µM and 4 µM for 24 to 48 hours are effective in several cancer cell lines for inducing apoptosis and inhibiting proliferation.[1] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q6: Can this compound be used in combination with other therapies?
A6: While specific data for this compound combinations is limited, inhibiting antioxidant enzymes like PRDX1 can potentially sensitize cancer cells to chemotherapy or radiation by increasing oxidative stress.[2] This suggests a potential for synergistic effects, which would need to be experimentally validated.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-AKT/p-ERK
This protocol is for assessing the effect of this compound on key signaling pathways.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-AKT, total AKT, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., 2 µM or 4 µM) for the determined time (e.g., 6 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting workflow for this compound experiments.
References
interpreting unexpected results with Prdx1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (PRDX1). The information is designed to help interpret unexpected results and guide further experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of PRDX1 with an IC50 value of 0.164 μM.[1] By inhibiting PRDX1, the inhibitor promotes the accumulation of intracellular reactive oxygen species (ROS), which can lead to the inhibition of proliferation, invasion, and migration of cancer cells, as well as inducing apoptosis.[1] It has been shown to suppress key signaling pathways such as AKT and ERK.[1]
Q2: What are the typical IC50 values for this compound in cell-based assays?
The IC50 values of this compound can vary depending on the cell line. Observed IC50 values for its anti-proliferative activity are:
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Human Lung Cancer | 1.92 |
| LTEP-a-2 | Human Lung Cancer | 2.93 |
| H1975 | Human Lung Cancer | 1.99 |
| MDA-MB-231 | Human Breast Cancer | 2.67 |
| SK-Hep-1 | Human Hepatoma | 2.42 |
Data sourced from MedchemExpress.[1]
Troubleshooting Unexpected Results
Issue 1: Higher than expected cell viability or resistance to this compound.
Possible Cause 1: Compensatory antioxidant pathways.
Cells may upregulate other antioxidant enzymes to compensate for the inhibition of PRDX1. The Peroxiredoxin family has other members (PRDX2-6) that could potentially mitigate the effects of PRDX1 inhibition.[2]
Troubleshooting Workflow:
Caption: Troubleshooting high cell viability.
Suggested Experiments:
-
ROS Measurement: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels.
-
Gene Expression Analysis: Perform qPCR to measure the mRNA levels of other PRDX family members.
-
Protein Expression Analysis: Use Western blotting to assess the protein levels of other PRDX enzymes.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Issue 2: Unexpected changes in signaling pathways unrelated to AKT and ERK.
Possible Cause 2: Off-target effects or PRDX1's role in other pathways.
PRDX1 is known to interact with and regulate various signaling proteins beyond the AKT and ERK pathways, such as c-Myc, NF-κB, and JNK.[3][4] Inhibition of PRDX1 could therefore lead to unexpected alterations in these pathways. PRDX1 can also function as a molecular chaperone, and inhibiting this function could affect protein stability and interactions.[3][5]
Signaling Pathway Interactions of PRDX1:
Caption: PRDX1 signaling interactions.
Suggested Experiments:
-
Phospho-protein Array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins.
-
Co-immunoprecipitation (Co-IP): Investigate if this compound disrupts the interaction between PRDX1 and its known binding partners.
-
Western Blotting: Validate the findings from the array by performing Western blots for specific phosphorylated and total proteins in the identified pathways (e.g., phospho-JNK, total JNK).
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Issue 3: Paradoxical pro-survival or pro-proliferative effects.
Possible Cause 3: Cell-type specific and dual role of PRDX1.
The role of PRDX1 in cancer is complex and can be context-dependent. While often overexpressed in tumors and associated with an aggressive phenotype, in some contexts, it has been suggested to have tumor-suppressive functions.[5][6] For instance, PRDX1 can inhibit the oncoprotein c-Abl and suppress c-Myc transcriptional activity.[3][5] Therefore, inhibiting PRDX1 in certain cell types might paradoxically promote survival or proliferation.
Logical Flow for Investigating Paradoxical Effects:
Caption: Investigating paradoxical pro-survival effects.
Suggested Experiments:
-
Literature Review: Thoroughly review the literature for the specific cancer type and cell line being used to understand the known roles of PRDX1.
-
c-Myc Activity Assay: Measure the transcriptional activity of c-Myc using a luciferase reporter assay.
-
c-Abl Kinase Assay: Assess the kinase activity of c-Abl in cell lysates after treatment with this compound.
-
Dose-Response Curve: Perform a detailed dose-response curve to ensure the observed effect is not due to using a suboptimal or toxic concentration of the inhibitor.
Experimental Protocol: Luciferase Reporter Assay for c-Myc Activity
-
Transfection: Co-transfect cells with a c-Myc responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative c-Myc transcriptional activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Prdx1 in hilar cholangiocarcinoma: a predictor for recurrence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Prdx1-IN-1 inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Prdx1-IN-1. Inconsistent results in repeat experiments can arise from various factors, from reagent handling to complex cellular responses. This guide aims to address common issues and provide a deeper understanding of the experimental variables.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors. Consider the following:
-
Reagent Solubility and Stability: this compound is typically dissolved in DMSO. The hygroscopic nature of DMSO can affect the solubility and stability of the compound. Always use freshly opened, high-purity DMSO for preparing stock solutions. We recommend preparing single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the preparation of the working solution is critical; a recommended protocol involves a multi-step process with PEG300, Tween-80, and saline to ensure a clear solution.[1]
-
Cell Line and Passage Number: Different cancer cell lines exhibit varying levels of PRDX1 expression and dependence on its activity.[1] The IC50 will naturally differ between cell lines. Furthermore, cell lines can change genetically and phenotypically over multiple passages, which may alter their sensitivity to the inhibitor. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The final cell density at the time of treatment can significantly impact the apparent IC50 value. Higher cell densities can lead to a higher apparent IC50 due to a greater number of target molecules. Ensure consistent cell seeding density across all wells and experiments.
-
Assay Incubation Time: The duration of inhibitor treatment can influence the observed effect. Shorter incubation times may not be sufficient to observe the full inhibitory effect, while longer times could lead to secondary, off-target effects or cell death due to nutrient depletion. Optimize and standardize the incubation time for your specific cell line and assay.
Q2: Our results for downstream signaling pathway modulation (e.g., p-AKT, p-ERK) are not consistent after this compound treatment. Why might this be?
A2: The signaling pathways regulated by PRDX1 are complex and highly dynamic, which can lead to variability in experimental outcomes.
-
Redox State of the Cell: PRDX1 is a key regulator of cellular redox homeostasis. Its activity and its role in signaling are highly dependent on the levels of reactive oxygen species (ROS).[2][3] Factors that can alter the cellular redox state, such as media composition, serum quality, and even light exposure, can influence the effect of this compound.
-
PRDX1 as a Chaperone: Beyond its peroxidase activity, PRDX1 can function as a molecular chaperone, a role that is enhanced under oxidative stress.[3] This dual functionality means that inhibiting its peroxidase activity with this compound might not fully abrogate all its functions, leading to context-dependent signaling outcomes.
-
Feedback Loops and Crosstalk: The AKT and ERK pathways are part of a complex network with numerous feedback loops and crosstalk with other signaling pathways like JNK and p38 MAPK.[3][4] The cellular context, including the activation state of other kinases and phosphatases, will dictate the net effect of PRDX1 inhibition. For instance, PRDX1's interaction with PTEN, a negative regulator of the AKT pathway, is a key regulatory node.[4]
Q3: We are seeing unexpected levels of cell death or toxicity in our control (vehicle-treated) group. What could be the problem?
A3: Toxicity in the vehicle control group is often related to the solvent used to dissolve the inhibitor.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally below 0.1%. Ensure that the vehicle control group receives the same final concentration of DMSO as the experimental groups.
-
Solvent Purity: Use a high-purity, sterile-filtered DMSO suitable for cell culture applications. Impurities in the solvent can contribute to cellular toxicity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cell Viability/Proliferation Results | 1. Inconsistent inhibitor concentration due to poor solubility. 2. Variation in cell passage number. 3. Inconsistent cell seeding density. 4. Edge effects in multi-well plates. | 1. Prepare fresh dilutions from a new stock solution using high-purity, fresh DMSO. Sonicate if necessary to ensure complete dissolution.[1] 2. Maintain a consistent, low passage number for all experiments. 3. Use a cell counter to ensure accurate and consistent cell numbers for seeding. 4. Avoid using the outer wells of multi-well plates for experimental samples, or fill them with sterile media/PBS to minimize evaporation. |
| Variable Protein Phosphorylation Levels | 1. Inconsistent timing of cell lysis after treatment. 2. Inefficient phosphatase inhibition during cell lysis. 3. Differences in basal pathway activation. | 1. Standardize the time between the end of the treatment and cell lysis. Work quickly and on ice. 2. Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors. 3. Serum-starve cells prior to treatment to lower basal signaling activity and enhance the signal-to-noise ratio of inhibitor-induced changes. |
| Low or No Inhibitor Activity | 1. Degraded inhibitor. 2. Incorrect assay conditions. 3. Cell line insensitive to PRDX1 inhibition. | 1. Use a fresh aliquot of this compound. Store stock solutions at -80°C and working dilutions at -20°C for short-term storage. 2. Verify the pH, temperature, and buffer components of your assay. Refer to a validated protocol. 3. Confirm PRDX1 expression in your cell line of choice by Western blot or qPCR. Consider testing a different cell line known to be sensitive to PRDX1 inhibition. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Cancer | 1.92[1] |
| LTEP-a-2 | Human Lung Cancer | 2.93[1] |
| H1975 | Human Lung Cancer | 1.99[1] |
| MDA-MB-231 | Human Breast Cancer | 2.67[1] |
| SK-Hep-1 | Human Hepatoma | 2.42[1] |
Experimental Protocols
Detailed Protocol for PRDX1 Inhibition Assay
This protocol is adapted from a method used for the discovery of novel PRDX1 inhibitors and can be used to assess the enzymatic activity of this compound.[5]
Materials:
-
96-well plate
-
Reaction Buffer: 20 mM HEPES, 5 mM EDTA, pH 7.4
-
Cofactor A (e.g., Thioredoxin)
-
Cofactor B (e.g., Thioredoxin Reductase)
-
NADPH
-
Recombinant PRDX1 protein
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the reaction buffer.
-
Prepare stock solutions of Cofactor A, Cofactor B, and NADPH in the reaction buffer.
-
Prepare a stock solution of recombinant PRDX1 protein in a suitable buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 120 µL of a master mix containing the reaction buffer, 5 µM Cofactor A, 2 µM Cofactor B, and 300 µM NADPH.
-
Add the desired concentration of this compound (or vehicle control) to the respective wells.
-
-
Enzyme Incubation:
-
Add recombinant PRDX1 protein to each well to a final concentration of 200 nM.
-
Incubate the plate at 37°C for 25 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 200 µM H₂O₂ to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm.
-
Take readings every 90 seconds for a total of 20 cycles to monitor the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Key signaling pathways influenced by PRDX1 and its inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Prdx1-IN-1 and Prdx1-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Peroxiredoxin 1 (Prdx1) inhibitors, Prdx1-IN-1 and Prdx1-IN-2. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and Prdx1-IN-2 are both selective inhibitors of Peroxiredoxin 1, an antioxidant enzyme frequently overexpressed in various cancers. Inhibition of Prdx1 leads to an increase in intracellular reactive oxygen species (ROS), inducing cellular stress and promoting cancer cell death. While both compounds target Prdx1, they exhibit different potency and have been predominantly studied in different cancer contexts.
This compound has a lower reported IC50 value for Prdx1, suggesting higher biochemical potency. It has been evaluated across a broader range of cancer cell lines, including lung, breast, and liver cancer.
Prdx1-IN-2 has been primarily investigated in the context of colorectal cancer, where it has shown significant anti-tumor activity both in vitro and in vivo.
It is crucial to note that a direct head-to-head comparative study of these two inhibitors under identical experimental conditions is not currently available in the public domain. Therefore, the data presented here, sourced from different studies, should be interpreted with caution.
Data Presentation
Biochemical and Cellular Efficacy
| Parameter | This compound | Prdx1-IN-2 | Source(s) |
| Target | Peroxiredoxin 1 (Prdx1) | Peroxiredoxin 1 (Prdx1) | [1][2] |
| IC50 (Prdx1 enzyme) | 0.164 µM | 0.35 µM | [1][2] |
| Cancer Cell Line IC50s | |||
| A549 (Lung Cancer) | 1.92 µM | Not Reported | [1] |
| LTEP-a-2 (Lung Cancer) | 2.93 µM | Not Reported | [1] |
| H1975 (Lung Cancer) | 1.99 µM | Not Reported | [1] |
| MDA-MB-231 (Breast Cancer) | 2.67 µM | Not Reported | [1] |
| SK-Hep-1 (Liver Cancer) | 2.42 µM | Not Reported | [1] |
| SW620 (Colon Cancer) | Not Reported | Induces apoptosis at 0.25-2 µM | [2] |
In Vivo Efficacy
| Parameter | This compound | Prdx1-IN-2 | Source(s) |
| Cancer Model | Lung Cancer Xenograft | Colorectal Cancer Cell Xenograft | [1][2] |
| Dosing | 0.5 or 1 mg/kg, i.p., daily for 19 days | 2 mg/kg, i.g., once a day for 16 days | [1][2] |
| Tumor Growth Inhibition (TGI) | 69.89% (0.5 mg/kg) and 77.47% (1 mg/kg) | Not explicitly quantified as TGI, but successfully inhibits tumor growth | [1][2] |
Mechanism of Action and Signaling Pathways
Both inhibitors function by inhibiting the peroxidase activity of Prdx1, leading to an accumulation of intracellular ROS. This oxidative stress, in turn, disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.
This compound has been shown to suppress the PI3K/AKT and ERK signaling pathways.[1] Inhibition of these pathways leads to decreased cell proliferation, invasion, and migration, and the induction of apoptosis.[1]
Prdx1-IN-2 induces apoptosis in colon cancer cells by increasing ROS levels, which leads to mitochondrial dysfunction.[2] This is evidenced by a decrease in the mitochondrial membrane potential.[2]
Below are diagrams illustrating the general Prdx1 signaling pathway and the proposed mechanism of action of the inhibitors.
Caption: General Prdx1 signaling pathway in cancer.
Caption: Proposed mechanism of action for Prdx1 inhibitors.
Experimental Protocols
Detailed experimental protocols for the efficacy studies of this compound and Prdx1-IN-2 are not publicly available in a comparative context. However, based on the provided information and general laboratory practices, the following outlines the likely methodologies used.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of an inhibitor against an enzyme like Prdx1 is a coupled enzyme assay.
Workflow:
Caption: Workflow for IC50 determination of Prdx1 inhibitors.
Key Components:
-
Enzyme: Recombinant human Prdx1.
-
Substrate: Hydrogen peroxide (H₂O₂).
-
Reducing System: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH. The consumption of NADPH is monitored spectrophotometrically at 340 nm.
-
Inhibitors: this compound and Prdx1-IN-2 at various concentrations.
-
Procedure: The reaction is initiated by adding H₂O₂ to a mixture containing Prdx1, the reducing system, and the inhibitor. The rate of NADPH consumption is measured, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT or similar)
To assess the effect of the inhibitors on cancer cell proliferation, a colorimetric assay such as the MTT assay is commonly employed.
Workflow:
Caption: Workflow for cell viability assay.
Key Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or Prdx1-IN-2.
-
Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Measurement: The absorbance of the resulting solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Animal studies are critical for evaluating the in vivo efficacy of anti-cancer compounds.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound or Prdx1-IN-2 is administered at specified doses and schedules (e.g., intraperitoneal or oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated to assess the anti-tumor activity of the compounds.
Conclusion
References
Validating the Specificity of Prdx1-IN-1 for Peroxiredoxin-1: A Comparative Guide
This guide provides a comprehensive comparison of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin-1 (PRDX1), with other potential inhibitors. It includes supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in validating its specificity. PRDX1 is a key antioxidant enzyme frequently overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4] The specificity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent, as off-target effects can lead to misleading experimental results and unwanted side effects.
Overview of Peroxiredoxin-1 (PRDX1)
Peroxiredoxin-1 is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and other reactive oxygen species (ROS).[2][5][6] Beyond its peroxidase activity, PRDX1 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Its dysregulation has been implicated in the progression of several cancers, including breast, lung, and colorectal cancer.[1][2][3][4]
This compound: A Selective Inhibitor
This compound has been identified as a potent and selective inhibitor of PRDX1.[7][8] It has been shown to promote the accumulation of intracellular ROS, inhibit cancer cell proliferation and migration, and induce apoptosis.[7] Its selectivity is a critical attribute for its use in studying the specific roles of PRDX1 in cellular signaling pathways and for its development as a potential anti-cancer therapeutic.
Comparative Inhibitor Analysis
The following table summarizes the inhibitory activity of this compound and a related compound, PRDX1-IN-2, against PRDX1. For comparison, it is important to evaluate the inhibitory concentrations against other members of the peroxiredoxin family to ascertain selectivity.
| Inhibitor | Target | IC50 (μM) | Cell-Based IC50 (μM) | Notes |
| This compound | PRDX1 | 0.164 | 1.92 (A549), 2.93 (LTEP-a-2), 1.99 (H1975), 2.67 (MDA-MB-231), 2.42 (SK-Hep-1) | Demonstrates potent inhibition of PRDX1 and anti-proliferative activity in various cancer cell lines.[7] |
| PRDX1-IN-2 | PRDX1 | 0.35 | >50 against PRDX2-6 | A selective inhibitor of PRDX1, showing negligible effects on other PRDX isoforms.[1][9] |
Experimental Validation of Specificity
Several experimental approaches can be employed to validate the specificity of an inhibitor for its target protein. These methods are crucial for confirming on-target engagement and identifying potential off-target interactions.
dot
Caption: Workflow for validating this compound specificity.
Signaling Pathway of PRDX1 Inhibition
The inhibition of PRDX1 by this compound disrupts the cellular redox balance, leading to an accumulation of ROS. This increase in oxidative stress can trigger downstream signaling cascades that result in apoptosis and cell cycle arrest, highlighting the therapeutic potential of targeting PRDX1 in cancer.
dot
Caption: PRDX1 inhibition pathway.
Detailed Experimental Protocols
In Vitro PRDX1 Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PRDX1 by 50%.
Materials:
-
Recombinant human PRDX1, PRDX2, PRDX3, PRDX4, PRDX5, and PRDX6 proteins
-
This compound
-
Dithiothreitol (DTT)
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen Peroxide (H2O2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Trx, TrxR, and NADPH in the assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the recombinant PRDX protein to the wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding H2O2.
-
Immediately monitor the decrease in NADPH absorbance at 340 nm for 10-15 minutes using a microplate reader.
-
The rate of NADPH consumption is proportional to the peroxidase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Repeat the assay for other PRDX isoforms to assess selectivity. A significantly higher IC50 value for other isoforms indicates selectivity for PRDX1.[1]
Western Blot Analysis for Downstream Pathway Modulation
This method is used to assess the effect of this compound on signaling pathways downstream of ROS accumulation, such as the AKT and ERK pathways.[7]
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT, total AKT, phospho-ERK, total ERK, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture A549 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 2 µM, 4 µM) for the desired time (e.g., 6 or 24 hours).[7]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of AKT and ERK and the expression of apoptosis markers to confirm the cellular effects of PRDX1 inhibition.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Materials:
-
Intact cells
-
This compound
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble PRDX1 in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of PRDX1.
Conclusion
The available data strongly suggests that this compound is a potent and selective inhibitor of Peroxiredoxin-1. Its low nanomolar IC50 value against PRDX1, coupled with significantly lower activity against other PRDX isoforms (as demonstrated by related compounds like PRDX1-IN-2), underscores its specificity.[1][7][9] The downstream cellular effects, such as increased ROS and modulation of apoptosis-related pathways, are consistent with on-target inhibition of PRDX1.[7] For researchers investigating the specific functions of PRDX1, this compound represents a valuable chemical probe. However, as with any inhibitor, thorough validation using a combination of biochemical, cellular, and proteomics-based approaches is recommended to ensure the highest confidence in experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Value of Peroxiredoxin-1 Expression in Patients with Solid Tumors: a Meta-Analysis of Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | High potency PRDX1 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Prdx1-IN-1 and Other ROS-Inducing Agents in Cancer Research
In the landscape of cancer therapy, modulating the cellular redox environment presents a compelling strategy. Cancer cells, due to their heightened metabolic rate, often exhibit elevated levels of reactive oxygen species (ROS) and are thus more vulnerable to further oxidative stress compared to normal cells. This guide provides a detailed comparison of Prdx1-IN-1, a targeted inhibitor of the antioxidant enzyme Peroxiredoxin 1, with other conventional and investigational ROS-inducing agents.
Introduction to Peroxiredoxin 1 (Prdx1) and ROS Induction
Peroxiredoxin 1 (Prdx1) is a key antioxidant enzyme responsible for detoxifying harmful ROS, particularly hydrogen peroxide (H₂O₂).[1] By reducing ROS levels, Prdx1 helps maintain cellular redox homeostasis and protects cells from oxidative damage.[1][2] In many cancers, Prdx1 is overexpressed, which helps tumor cells survive under conditions of high oxidative stress and contributes to therapy resistance.[2][3]
This compound is a selective, small-molecule inhibitor of Prdx1.[4] By directly inhibiting the enzymatic activity of Prdx1, it blocks a primary ROS-scavenging pathway. This leads to the accumulation of intracellular ROS, pushing the cancer cells' oxidative stress levels beyond a tolerable threshold, thereby inducing cell death.[4] This targeted approach differs from many other ROS-inducing agents that generate ROS through less specific mechanisms.
Mechanism of Action: A Comparative Overview
The therapeutic induction of ROS can be achieved through various mechanisms. Here, we compare the targeted inhibition by this compound to other established and emerging strategies.
-
This compound (Direct Enzyme Inhibition): This agent specifically binds to and inhibits Prdx1, a key enzyme in peroxide detoxification.[4] This precise mechanism directly compromises the cell's ability to manage oxidative stress, leading to ROS accumulation and subsequent activation of cell death pathways.[4]
-
Conventional Chemotherapeutics (Broad-Spectrum Stress Induction): Agents like Cisplatin and Doxorubicin induce ROS as part of their broader cytotoxic mechanism.[5][6] Cisplatin, for example, can damage mitochondrial DNA, impairing the electron transport chain and leading to ROS generation.[6] Doxorubicin can form complexes that catalyze the production of highly reactive hydroxyl radicals.[5][7] Unlike this compound, ROS induction is one of several cytotoxic effects these drugs exert.
-
Natural Compounds (Multi-Pathway Modulation): Various natural compounds induce ROS as a primary mode of their anticancer action. Celastrol , for instance, has been shown to promote ROS accumulation, which in turn inhibits heat shock protein 90 (HSP90) and activates stress-related signaling cascades like the JNK pathway.[8]
-
Ferroptosis Inducers (Lipid Peroxidation): Agents like Erastin induce a specific form of iron-dependent cell death called ferroptosis, which is characterized by the accumulation of lipid ROS.[9][10] Erastin works by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione, a critical antioxidant, and subsequent lipid peroxidation.[10][11]
Quantitative Performance Data
The efficacy of cytotoxic agents is often quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%. The following table summarizes the IC₅₀ values of this compound and other ROS-inducing agents against various cancer cell lines, with a focus on the A549 non-small cell lung cancer line for comparative purposes.
| Agent | Target/Class | Cell Line | IC₅₀ Value (µM) | Citation(s) |
| This compound | Prdx1 Inhibitor | A549 (Human Lung Cancer) | 1.92 | [4] |
| H1975 (Human Lung Cancer) | 1.99 | [4] | ||
| MDA-MB-231 (Human Breast Cancer) | 2.67 | [4] | ||
| SK-Hep-1 (Human Liver Cancer) | 2.42 | [4] | ||
| Cisplatin | DNA Cross-linking Agent | A549 (Human Lung Cancer) | 6.14 - 9.73 | [12][13][14][15] |
| Doxorubicin | Topoisomerase II Inhibitor | A549 (Human Lung Cancer) | 0.086 - 1.5 (highly variable) | [16][17] |
| Celastrol | Natural Triterpenoid | A549 (Human Lung Cancer) | 1.8 - 2.78 | [1][18] |
| Erastin | Ferroptosis Inducer | A549 (Human Lung Cancer) | Low sensitivity / >10 | [10][19][20] |
Note: IC₅₀ values for conventional chemotherapeutics can vary significantly between studies due to differences in experimental conditions such as incubation time and cell passage number.
Signaling Pathways and Visualization
The accumulation of ROS triggers a cascade of intracellular signaling events that ultimately determine the cell's fate.
This compound and Associated Pathways: By inhibiting Prdx1, this compound leads to ROS accumulation, which has been shown to suppress key pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK .[4] This disruption, coupled with oxidative stress, promotes the expression and cleavage of executioner caspases like caspase-3 and caspase-8 , leading to apoptosis.[4]
Caption: this compound inhibits Prdx1, leading to ROS accumulation, which suppresses survival pathways and induces apoptosis.
General ROS-Induced Apoptosis: Elevated ROS levels cause significant cellular damage, particularly to mitochondria. This can lead to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and programmed cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. bmmj.org [bmmj.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. netjournals.org [netjournals.org]
- 16. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Knockdown of Prdx1 vs. Treatment with Prdx1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Peroxiredoxin-1 (Prdx1) is crucial for advancing cancer therapy. This guide provides an objective comparison between two key experimental approaches: the genetic knockdown of Prdx1 and the pharmacological inhibition using Prdx1-IN-1. By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to facilitate informed decisions in research and development.
Prdx1, a vital antioxidant enzyme, is frequently overexpressed in various cancers, contributing to tumor progression, metastasis, and resistance to therapy.[1][2] Consequently, it has emerged as a promising therapeutic target. Both genetic knockdown (e.g., using siRNA or shRNA) and small molecule inhibitors like this compound are employed to abrogate its function. While both methods aim to disrupt Prdx1 activity, their mechanisms, specificity, and potential off-target effects can differ, leading to varied cellular outcomes.
Quantitative Data Comparison
The following tables summarize the quantitative effects of Prdx1 knockdown and this compound treatment on key cellular processes in cancer cells. It is important to note that the experimental conditions (e.g., cell lines, treatment duration) may vary between studies, warranting cautious interpretation of direct comparisons.
| Parameter | Prdx1 Knockdown | This compound Treatment | Cell Line(s) |
| Cell Proliferation | Inhibition of cell growth observed.[1][3][4][5] | Inhibition with IC50 values ranging from 1.92 µM to 2.93 µM.[6] | SiHa, Caov-3, CNE2, CAL27, A549, LTEP-a-2, H1975, MDA-MB-231, SK-Hep-1 |
| Apoptosis | Increased apoptosis. For instance, in SiHa cells, the apoptotic rate increased from 22.76% to 40.33%.[1][7] | Induction of apoptosis.[6] | SiHa, DLBCL cells, A549 |
| Cell Migration | Significant inhibition of cell migration.[1][3][8] | Inhibition of cell migration.[6] | SiHa, OSCC cells, Caov-3, A549 |
| Cell Invasion | Marked reduction in cell invasion.[1][2][8] | Inhibition of cell invasion.[6] | SiHa, OSCC cells, Caov-3, A549 |
| Parameter | Prdx1 Knockdown | This compound Treatment | Cell Line(s) |
| AKT Signaling | Decreased phosphorylation of AKT.[9][10] | Suppression of AKT phosphorylation.[6] | MIN6, A549 |
| ERK Signaling | Reduced phosphorylation of MEK and ERK.[11][12][13] | Suppression of ERK phosphorylation.[6] | DLBCL cells, A549 |
| Apoptosis-related Proteins | Increased BAX, cleaved Caspase-3; Decreased Bcl-2.[1][7] | Increased cleaved Caspase-3/8, cleaved PARP.[6] | SiHa, A549 |
| EMT Markers | Increased E-cadherin; Decreased Snail, MMP-9.[1] | Not explicitly reported. | SiHa |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Prdx1 Knockdown using siRNA
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute Prdx1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Verification of Knockdown: Assess the efficiency of Prdx1 knockdown by Western blot or qRT-PCR analysis.
Cell Viability Assay (MTT Assay) with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[14][15][16][17]
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[14][15][16][17]
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing either the treatment (this compound) or the vehicle control. For knockdown experiments, the cells would have been transfected prior to seeding.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.[18][19][20][21][22]
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Prdx1 and a typical experimental workflow for comparing Prdx1 knockdown and inhibitor treatment.
Caption: Signaling pathways affected by Prdx1 knockdown and this compound.
Caption: Workflow for comparing Prdx1 knockdown and inhibitor effects.
Conclusion
Both Prdx1 knockdown and treatment with this compound effectively inhibit cancer cell proliferation, migration, and invasion while promoting apoptosis. These effects are mediated, at least in part, through the suppression of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.
Prdx1 knockdown offers a high degree of specificity for the target protein, providing a clear understanding of the genetic loss-of-function phenotype. However, this approach is primarily limited to in vitro and preclinical in vivo models and does not directly translate to a therapeutic modality.
This compound , as a small molecule inhibitor, holds therapeutic potential. The available data demonstrates its efficacy in vitro and in vivo.[6] However, a comprehensive evaluation of its off-target effects and pharmacokinetic properties is essential for further clinical development.
For researchers, the choice between these two approaches depends on the specific research question. Knockdown studies are invaluable for target validation and elucidating the fundamental roles of Prdx1. In contrast, inhibitor studies are crucial for preclinical drug development and assessing the therapeutic feasibility of targeting Prdx1. Future studies should aim for direct, head-to-head comparisons of these two modalities under identical experimental conditions to provide a more definitive understanding of their respective advantages and limitations.
References
- 1. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased expression of peroxiredoxin1 inhibits proliferation, invasion, and metastasis of ovarian cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. Migration and Invasion Assays [bio-protocol.org]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. snapcyte.com [snapcyte.com]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Confirming On-Target Effects of Prdx1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), with other known Prdx1 inhibitors. It includes supporting experimental data and detailed protocols to enable researchers to objectively assess and confirm the on-target effects of these compounds.
Introduction to Prdx1 and its Inhibition
Peroxiredoxin 1 (Prdx1) is a crucial antioxidant enzyme that plays a significant role in cellular redox homeostasis by reducing reactive oxygen species (ROS).[1] Its overexpression has been linked to the progression and metastasis of various cancers, making it a promising therapeutic target.[2] Prdx1 inhibitors are being investigated for their potential to induce oxidative stress specifically in cancer cells, leading to apoptosis and inhibition of tumor growth.[3] this compound is a selective inhibitor of Prdx1 that has demonstrated anti-cancer properties by promoting intracellular ROS accumulation, inhibiting proliferation, invasion, and migration of cancer cells, and inducing apoptosis.[4]
Comparative Analysis of Prdx1 Inhibitors
This section provides a quantitative comparison of this compound with other commercially available Prdx1 inhibitors. The data presented is compiled from various sources and should be interpreted with the consideration that experimental conditions may vary.
| Inhibitor | IC50 (Prdx1) | Cell-based IC50 (Cancer Cell Line) | Key Reported On-Target Effects |
| This compound | 0.164 µM[4] | 1.92 µM (A549), 2.93 µM (LTEP-a-2), 1.99 µM (H1975), 2.67 µM (MDA-MB-231), 2.42µM (SK-Hep-1)[4] | Promotes ROS accumulation, induces apoptosis, inhibits proliferation, invasion, and migration. Suppresses AKT and ERK signaling.[4] |
| Prdx1-IN-2 | 0.35 µM[5] | Not explicitly stated, but active at 0.5-2 µM in SW620 cells.[5] | Increases intracellular ROS, decreases mitochondrial membrane potential, induces apoptosis and G2/M cell cycle arrest.[5] |
| CP1 | 0.08 nM[6][7] | Not explicitly stated, but exhibits antiproliferative effects on A549, HepG2, and MCF-7 cells.[6][7] | Potent and high-affinity binding to Prdx1. Antiproliferative effects.[6][7] |
| LC-PDin06 | 0.042 µM[8] | Not explicitly stated, but shows potent antiproliferative activity against colorectal cancer cells.[8] | A Celastrol derivative that significantly increases ROS levels.[8] |
| Adenanthin | Not explicitly stated | Not explicitly stated, but sensitizes medulloblastoma cells to radiation.[3] | Increases reactive oxygen species and oxidative DNA damage, induces apoptosis.[3] |
Experimental Protocols for On-Target Validation
To confirm the on-target effects of this compound, a series of experiments should be conducted. Below are detailed methodologies for key assays.
Prdx1 Peroxidase Activity Assay
This assay directly measures the enzymatic activity of Prdx1 and its inhibition by this compound.
Principle: The peroxidase activity of Prdx1 is coupled to the oxidation of NADPH by thioredoxin (Trx) and thioredoxin reductase (TrxR). The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically.[8][9]
Protocol:
-
Prepare a reaction mixture containing Prx reaction buffer, 5 µM Trx, and 0.5 µM TrxR.
-
Add the desired concentration of this compound or vehicle control.
-
Add a source of peroxide (e.g., 100 µM H₂O₂) to the mixture.
-
Initiate the reaction by adding 150 µM NADPH.
-
Immediately start recording the absorbance at 340 nm in a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the Prdx1 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction by Western blot.[10][11]
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells and lyse them to obtain the soluble protein fraction.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Prdx1 at each temperature by Western blotting using a Prdx1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the increase in intracellular ROS levels, a direct downstream consequence of Prdx1 inhibition.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[12]
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with PBS and then incubate them with a DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Apoptosis Assay
This assay determines the extent of apoptosis induced by this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
Cell Proliferation, Migration, and Invasion Assays
These assays assess the functional consequences of Prdx1 inhibition on cancer cell behavior.
-
Proliferation Assay (MTT or CCK-8): Measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]
-
Migration Assay (Wound Healing/Scratch Assay): Measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[15][16]
-
Invasion Assay (Transwell Assay): Measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel).[15][17]
Western Blot Analysis of Signaling Pathways
This method is used to investigate the effect of this compound on downstream signaling pathways.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK) are used to assess the activation state of these pathways.[5][18]
Protocol:
-
Treat cells with this compound or vehicle control and lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated AKT and ERK, followed by incubation with a secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizing the On-Target Effects of this compound
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Prdx1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical relationship of this compound's on-target effects.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic Value of Peroxiredoxin-1 Expression in Patients with Solid Tumors: a Meta-Analysis of Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical-proteomics Identify Peroxiredoxin-1 as an Actionable Target in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of PRDX1 peroxidase activity by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. scb.wfu.edu [scb.wfu.edu]
- 9. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peroxiredoxin1 promotes cell proliferation, migration and invasion of colorectal cancer via p38MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Migration and Invasion Assays [bio-protocol.org]
- 18. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prdx1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of currently identified Peroxiredoxin 1 (Prdx1) inhibitors, offering a valuable resource for cancer researchers exploring novel therapeutic strategies. Prdx1, a key antioxidant enzyme, is frequently overexpressed in various cancers, where it plays a crucial role in mitigating oxidative stress and promoting tumor cell survival, proliferation, and resistance to therapy.[1][2][3] Targeting Prdx1 therefore represents a promising avenue for anticancer drug development.
Performance Comparison of Prdx1 Inhibitors
The following tables summarize the quantitative data for notable Prdx1 inhibitors based on published experimental findings. Direct comparison between inhibitors should be approached with caution, as the data are compiled from studies with potentially different experimental conditions.
Table 1: In Vitro Efficacy of Prdx1 Inhibitors
| Inhibitor | Target IC50 (Prdx1) | Cell Line | Anti-proliferative IC50 | Reference |
| CP1 | 0.08 nM | A549 (Lung Cancer) | Not explicitly stated, but showed significant antiproliferative effects | [4][5] |
| HepG2 (Liver Cancer) | ||||
| MCF-7 (Breast Cancer) | ||||
| LC-PDin06 | 42 nM | Colorectal Cancer Cells | Good antiproliferative activity | [6][7] |
| PRDX1-IN-1 | 164 nM | A549 (Lung Cancer) | 1.92 µM | [8] |
| LTEP-a-2 (Lung Cancer) | 2.93 µM | [8] | ||
| H1975 (Lung Cancer) | 1.99 µM | [8] | ||
| MDA-MB-231 (Breast Cancer) | 2.67 µM | [8] | ||
| SK-Hep-1 (Liver Cancer) | 2.42 µM | [8] | ||
| Celastrol | 0.51 µM | Colorectal Cancer Cells | Significant cytotoxic effects | [4][9] |
Table 2: In Vivo Efficacy and Binding Affinity of Prdx1 Inhibitors
| Inhibitor | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Binding Affinity (Kd) | Reference |
| CP1 | Mice | Not specified | No significant hepatotoxicity or renal toxicity observed | 0.06 nM | [4][5] |
| This compound | Mouse model of lung cancer | 0.5 or 1 mg/kg, i.p. daily for 19 days | 69.89% (0.5 mg/kg) and 77.47% (1 mg/kg) | Not available | [8] |
| Celastrol | Xenograft nude mice with colorectal cancer cells | Not specified | TGI of 71.00% | 0.32 µM | [4][9] |
| 19-048 (Celastrol derivative) | Xenograft nude mice with colorectal cancer cells | Not specified | Effective tumor suppression | Not available | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of Prdx1 has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K/Akt and ERK pathways. Prdx1 protects the tumor suppressor PTEN from oxidation-induced inactivation.[10] Inhibition of Prdx1 leads to increased PTEN oxidation, which in turn reduces its phosphatase activity, leading to the activation of the PI3K/Akt pathway.[10][11]
The following diagram illustrates a general workflow for evaluating Prdx1 inhibitors, from initial screening to in vivo testing.
Detailed Experimental Protocols
Prdx1 Enzyme Inhibition Assay
This protocol is based on the principle of monitoring the oxidation of NADPH, which is consumed in the regeneration of reduced thioredoxin, the substrate for Prdx1. The decrease in absorbance at 340 nm is proportional to Prdx1 activity.
Materials:
-
96-well plate
-
Reaction buffer (e.g., 20 mM HEPES, 5 mM EDTA)
-
Cofactor A (Thioredoxin Reductase)
-
Cofactor B (Thioredoxin)
-
NADPH
-
Recombinant Prdx1 protein
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (Prdx1 inhibitors)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors A and B, and NADPH.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Add the Prdx1 protein to the wells and incubate at 37°C for a defined period (e.g., 25 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding H₂O₂ to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader. Record readings at regular intervals (e.g., every 90 seconds) for a set duration.
-
Calculate the rate of NADPH oxidation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Prdx1 inhibitor
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Prdx1 inhibitor and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.[12]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Prdx1 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional, to enhance tumor formation)
-
Prdx1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the Prdx1 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker studies).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[13][14]
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression And Prognostic Role of PRDX1 In Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Rapid Discovery of Celastrol Derivatives as Potent and Selective PRDX1 Inhibitors via Microplate-Based Parallel Compound Library and In Situ Screening - figshare - Figshare [figshare.com]
- 7. Rapid Discovery of Celastrol Derivatives as Potent and Selective PRDX1 Inhibitors via Microplate-Based Parallel Compound Library and In Situ Screening. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing of Peroxiredoxin 1 Inhibits the Proliferation of Esophageal Cancer Cells and Promotes Apoptosis by Inhibiting the Activity of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Prdx1-IN-1 in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), with other emerging alternatives in the context of novel cancer models. The information presented herein is supported by experimental data to aid in the objective assessment of its therapeutic potential.
Introduction to Prdx1 Inhibition in Cancer Therapy
Peroxiredoxin 1 (Prdx1) is a crucial antioxidant enzyme that is frequently overexpressed in various cancers. It plays a significant role in protecting cancer cells from oxidative stress, promoting cell proliferation, and inhibiting apoptosis, thereby contributing to tumor progression and therapeutic resistance.[1][2][3] The inhibition of Prdx1 has emerged as a promising strategy to sensitize cancer cells to conventional therapies and induce cell death.[1][4] This guide focuses on the validation of a specific Prdx1 inhibitor, this compound, and compares its performance with other known inhibitors.
Comparative Analysis of Prdx1 Inhibitors
This section provides a comparative overview of this compound and other selective Prdx1 inhibitors, summarizing their inhibitory concentrations and observed efficacy in various cancer cell lines.
| Inhibitor | Target | IC50 (Prdx1) | Cancer Model(s) | Key Findings | Reference(s) |
| This compound | Prdx1 | 0.164 µM | Lung (A549, LTEP-a-2, H1975), Breast (MDA-MB-231), Hepatoma (SK-Hep-1) | Promotes ROS accumulation, inhibits proliferation, invasion, and migration; induces apoptosis. In vivo tumor growth inhibition in a lung cancer model. | [5] |
| Prdx1-IN-2 | Prdx1 | 0.35 µM | Colorectal (SW620) | Induces apoptosis and G2/M cell cycle arrest; decreases mitochondrial membrane potential. In vivo tumor growth inhibition in a colorectal cancer xenograft model. | [6] |
| AMRI-59 | Prdx1 | Not Specified | Non-Small Cell Lung Cancer (NCI-H460, NCI-H1299) | Acts as a radiosensitizer, enhances radiation-induced apoptosis. Delayed tumor growth in a xenograft model when combined with radiation. | |
| CP1 (Celastrol Derivative) | Prdx1 | 0.08 nM | Lung (A549), Liver (HepG2), Breast (MCF-7) | Potent and selective inhibitor with significant antiproliferative effects. | [7][8] |
Experimental Validation of this compound: Protocols and Data
The following sections detail the experimental methodologies for the validation of this compound in cancer models, presenting key quantitative data in a structured format.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, MDA-MB-231, SK-Hep-1) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.[9][10][11][12]
Results:
| Cell Line | This compound IC50 (µM) |
| A549 (Lung Cancer) | 1.92 |
| LTEP-a-2 (Lung Cancer) | 2.93 |
| H1975 (Lung Cancer) | 1.99 |
| MDA-MB-231 (Breast Cancer) | 2.67 |
| SK-Hep-1 (Hepatoma) | 2.42 |
Data summarized from MedchemExpress.[5]
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Protocol:
-
Treat cancer cells (e.g., A549) with this compound (e.g., 2 µM and 4 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[13][14][15][16]
Results: this compound treatment (2 µM and 4 µM) for 24 hours significantly increased the percentage of early and late apoptotic A549 cells compared to the control group.[5]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling pathways involved in cell survival and apoptosis.
Protocol:
-
Treat A549 cells with this compound (e.g., 2 µM and 4 µM) for 6 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-PI3K, p-AKT, p-C-RAF, p-ERK, cleaved caspase-3, cleaved caspase-8, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.[17][18][19][20]
Results: Treatment with this compound for 6 hours in A549 cells led to a dose-dependent decrease in the phosphorylation of PI3K, AKT, C-RAF, and ERK. Concurrently, there was an increase in the expression of the apoptotic markers cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[5]
In Vivo Tumor Growth Inhibition (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of lung cancer.
Protocol:
-
Subcutaneously inject Lewis lung carcinoma cells into the flank of C57BL/6J mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (0.5 or 1 mg/kg) or vehicle control via intraperitoneal injection daily for 19 days.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).[21][22]
Results:
| Treatment Group | Tumor Growth Inhibition (TGI) |
| This compound (0.5 mg/kg) | 69.89% |
| This compound (1 mg/kg) | 77.47% |
Data summarized from MedchemExpress.[5]
Histological analysis of the tumors from the this compound treated groups showed increased cell agglutination, contraction, and nuclear chromatin marginalization, which are characteristic features of apoptosis.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Prdx1 inhibition and the general workflow of the validation experiments.
Caption: Signaling pathway affected by Prdx1 inhibition.
Caption: General experimental workflow for inhibitor validation.
Conclusion
This compound demonstrates significant potential as a selective inhibitor of Prdx1, exhibiting potent anti-cancer activity in a range of in vitro and in vivo models. Its mechanism of action, involving the promotion of ROS accumulation and the subsequent inhibition of pro-survival signaling pathways and induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. This guide provides a foundational comparison with other Prdx1 inhibitors, highlighting the need for standardized, head-to-head studies to definitively establish the superior candidate for clinical translation. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.org [oncotarget.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. PRDX1 inhibits ferroptosis by binding to Cullin-3 as a molecular chaperone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Prdx1 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prdx1-IN-1 and Other Antioxidants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various antioxidant and redox-modulating compounds is critical for designing effective therapeutic strategies. This guide provides a comparative analysis of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), against conventional antioxidants such as N-acetylcysteine (NAC), the vitamin E analog Trolox, and the mitochondria-targeted antioxidant MitoQ.
This comparison moves beyond simple antioxidant capacity to explore the distinct mechanisms of action, cellular effects, and potential therapeutic applications of these compounds. While traditional antioxidants act by directly scavenging reactive oxygen species (ROS), this compound represents a targeted approach, inducing a pro-oxidant state in specific cellular contexts by inhibiting a key antioxidant enzyme.
Executive Summary
This compound is not a classical antioxidant but a pro-oxidant that selectively inhibits the antioxidant enzyme Prdx1, leading to an accumulation of intracellular ROS.[1] This targeted inhibition has shown promise in cancer research by promoting apoptosis and inhibiting proliferation in cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative stress.[1] In contrast, NAC, Trolox, and MitoQ are true antioxidants that function by directly neutralizing ROS or supporting the cellular antioxidant defense systems.
This guide will delve into the quantitative differences in their performance, detail the experimental protocols used to evaluate their effects, and provide visual representations of the key signaling pathways they modulate.
Data Presentation: A Comparative Overview
Table 1: General Properties and Mechanism of Action
| Compound | Target/Mechanism of Action | Primary Effect on Cellular ROS | Key Application Areas |
| This compound | Selective inhibitor of Peroxiredoxin 1 (Prdx1)[1] | Increases intracellular ROS by inhibiting its enzymatic reduction[1] | Cancer research[1] |
| N-acetylcysteine (NAC) | Precursor to L-cysteine and glutathione (GSH); direct ROS scavenger[2][3] | Decreases overall intracellular ROS levels[4] | Mucolytic agent, acetaminophen overdose, research tool for oxidative stress[3] |
| Trolox | Water-soluble analog of Vitamin E; direct ROS scavenger[5] | Decreases ROS by donating a hydrogen atom to free radicals[1][6] | Antioxidant standard in research, cytoprotection studies[5][6] |
| MitoQ | Ubiquinone moiety linked to a triphenylphosphonium cation; concentrates in mitochondria to scavenge mitochondrial ROS[7][8] | Specifically decreases mitochondrial ROS[4] | Research on mitochondrial oxidative stress and related diseases[7][8] |
Table 2: Quantitative Performance Data
| Compound | Metric | Value | Cell Line/System | Reference |
| This compound | IC50 (Prdx1 inhibition) | 0.164 µM | N/A | [1] |
| IC50 (Cell Proliferation, A549) | 1.92 µM | Human lung carcinoma | [1] | |
| IC50 (Cell Proliferation, MDA-MB-231) | 2.67 µM | Human breast adenocarcinoma | [1] | |
| N-acetylcysteine (NAC) | ROS Reduction (H2O2-induced) | Significant attenuation at 4 mM | H9c2 cardiomyocytes | [4] |
| Trolox | Antioxidant Activity (basal ROS reduction) | ~20% reduction at 2.5-10 µM | HeLa cells | [1] |
| Pro-oxidant Activity (ROS increase) | Dose-dependent increase from 40-160 µM | HeLa cells | [1] | |
| MitoQ | Mitochondrial H2O2 Reduction | Mild suppression at 20 mg/day (in vivo) | Human skeletal muscle | [4] |
| Intracellular ROS Reduction (Dox-induced) | Significant reduction at 0.5-5 µM | H9c2 myoblasts | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for the desired duration (e.g., 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Intracellular ROS Detection (DCFDA Assay)
This assay measures the overall levels of intracellular reactive oxygen species.
-
Cell Preparation: Culture cells to the desired confluence in a multi-well plate.
-
DCFDA Loading: Wash the cells with a serum-free medium and then incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Compound Treatment: Wash the cells to remove excess probe and then treat with the test compounds (e.g., this compound, NAC, Trolox, MitoQ) or a positive control (e.g., H₂O₂) for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the effect of the compound on intracellular ROS levels.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with the compound of interest for the specified time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of these compounds.
Figure 1: Simplified signaling pathway illustrating the pro-oxidant mechanism of this compound.
Figure 2: Mechanisms of action for NAC, Trolox, and the mitochondria-targeted antioxidant MitoQ.
Figure 3: A typical experimental workflow for determining cell viability using the CCK-8 assay.
Conclusion
The comparison between this compound and traditional antioxidants highlights a fundamental shift in strategy for modulating cellular redox environments. While NAC, Trolox, and MitoQ offer broad-spectrum ROS scavenging, this compound provides a targeted approach to induce oxidative stress, a strategy with significant potential in oncology. The choice between these compounds is therefore highly dependent on the specific research question and therapeutic goal. For studies aimed at protecting cells from oxidative damage, traditional antioxidants are appropriate. However, for inducing a pro-oxidant state to exploit the vulnerabilities of cancer cells, targeted inhibitors like this compound are emerging as powerful tools. This guide provides a foundational understanding to aid researchers in selecting the most appropriate compound for their experimental needs.
References
- 1. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRDX1 controls nuclear ROS scavenging and aspartate availability. • Sdelci Lab [sdelcilab.crg.eu]
- 4. MitoQ and CoQ10 supplementation mildly suppresses skeletal muscle mitochondrial hydrogen peroxide levels without impacting mitochondrial function in middle-aged men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Inactivation of Peroxiredoxin-I Impairs the Growth of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxiredoxin I participates in the protection of reactive oxygen species-mediated cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
